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Endolide F

Cat. No.: B12362015
M. Wt: 484.5 g/mol
InChI Key: INUAEEFSGGEQCW-BURNTYAHSA-N
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Description

Endolide F is a useful research compound. Its molecular formula is C25H32N4O6 and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N4O6 B12362015 Endolide F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

(3S,6R,9S,12S)-3,6-bis(furan-3-ylmethyl)-7-methyl-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C25H32N4O6/c1-15(2)21-25(33)28(3)20(12-17-7-10-35-14-17)23(31)26-18(11-16-6-9-34-13-16)24(32)29-8-4-5-19(29)22(30)27-21/h6-7,9-10,13-15,18-21H,4-5,8,11-12H2,1-3H3,(H,26,31)(H,27,30)/t18-,19-,20+,21-/m0/s1

InChI Key

INUAEEFSGGEQCW-BURNTYAHSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N([C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC3=COC=C3)CC4=COC=C4)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=COC=C3)CC4=COC=C4)C

Origin of Product

United States

Foundational & Exploratory

Endolide F chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Endolide F

This guide provides a detailed overview of the chemical structure, properties, and known biological activity of this compound, a proline-containing lactone. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a natural product identified as a proline-containing lactone. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₃₂N₄O₅MedchemExpress[1]
Molecular Weight 484.54 g/mol MedchemExpress[1]
Appearance Not specified in available results
Solubility Not specified in available results
Purity Not specified in available results

Biological Activity

This compound has been identified as a moderate antagonist of the arginine vasopressin V1A receptor.[1] The V1A receptor is a G-protein coupled receptor that mediates the vasoconstrictive and pressor effects of vasopressin, and also plays a role in various central nervous system functions.

Table 2: Pharmacological Profile of this compound

TargetActivityPotency (IC₅₀/Kᵢ)Source
Arginine Vasopressin V1A ReceptorAntagonistNot specified in available resultsMedchemExpress[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in Berger T, et al., 2024.[1] While the full text of this publication is not publicly available, a general workflow for the discovery of such bioactive cyclic peptides can be outlined.

General Experimental Workflow for Bioactive Peptide Discovery

experimental_workflow cluster_extraction Extraction and Fractionation cluster_screening Screening and Identification cluster_characterization Characterization raw_sample Natural Source (e.g., Microbial Fermentation Broth) extraction Solvent Extraction raw_sample->extraction fractionation Chromatographic Fractionation extraction->fractionation bioassay Bioactivity Screening (e.g., V1A Receptor Binding Assay) fractionation->bioassay hplc High-Performance Liquid Chromatography (HPLC) bioassay->hplc Active Fractions ms Mass Spectrometry (MS) for Mass Determination hplc->ms nmr NMR Spectroscopy for Structural Elucidation ms->nmr pure_compound Pure this compound nmr->pure_compound biological_testing In vitro and/or In vivo Biological Testing pure_compound->biological_testing

Caption: Generalized workflow for the discovery and characterization of bioactive natural products like this compound.

V1A Receptor Signaling Pathway

As an antagonist, this compound is expected to inhibit the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1A receptor. The canonical signaling pathway for the V1A receptor involves the activation of phospholipase C.

V1A Receptor Signaling Cascade

V1A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds & Activates Endolide_F This compound Endolide_F->V1AR Binds & Inhibits Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of the V1A receptor and the inhibitory action of this compound.

References

Unveiling Asperimides: A Technical Guide to a New Class of Anti-Inflammatory Butenolides from an Endophytic Fungus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, natural source, and biological evaluation of asperimides, a novel class of aromatic butenolides with potent anti-inflammatory properties, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of these promising compounds, originally isolated from the endophytic fungus Aspergillus terreus. While the originally sought-after "Endolide F" remains elusive in scientific literature, the asperimides represent a well-documented and analogous class of bioactive "-olide" compounds derived from a fungal endophyte, making them a valuable case study for natural product drug discovery.

Discovery and Natural Source

Asperimides A-D, along with the known analogue butyrolactone I, were first isolated from solid cultures of Aspergillus terreus, a fungus residing within the tissues of a tropical plant. Endophytic fungi are microorganisms that live within plants without causing any apparent disease and are recognized as a prolific source of novel bioactive secondary metabolites. The discovery of asperimides highlights the potential of these symbiotic organisms as a reservoir for new chemical entities with therapeutic potential. Aspergillus terreus is a filamentous fungus found in a variety of environments, including soil and as an endophyte in plants.

Chemical Structure

The core chemical structure of asperimides features a butenolide ring, a four-carbon lactone with a double bond, attached to an aromatic moiety. Asperimides A-D are distinguished by a maleimide core, representing the first examples of butenolides with this feature isolated from an Aspergillus species. The detailed structures of these compounds were elucidated using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), as well as electronic circular dichroism calculations.

Biological Activity: Anti-inflammatory Properties

The asperimides have demonstrated significant anti-inflammatory activity. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses, asperimides exhibited potent inhibition of nitric oxide (NO) production. Nitric oxide is a key signaling molecule and a mediator in the inflammatory process; its overproduction is associated with various inflammatory diseases.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of asperimides on NO production are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the NO production.

CompoundIC₅₀ (μM) for NO Inhibition
Asperimide ANot reported
Asperimide BNot reported
Asperimide C0.78 ± 0.06
Asperimide D1.26 ± 0.11
Butyrolactone I> 100

Experimental Protocols

Fungal Fermentation and Extraction

A detailed protocol for the cultivation of Aspergillus terreus and the extraction of asperimides is crucial for their further study and development.

  • Fungal Culture: The endophytic fungus Aspergillus terreus is cultured on a solid medium, such as rice, to encourage the production of secondary metabolites. The fungus is typically incubated for a period of several weeks at a controlled temperature and humidity.

  • Extraction: The solid fermented substrate is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of Asperimides

The isolation of individual asperimides from the crude extract is achieved through a series of chromatographic techniques.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the components into several fractions.

  • Purification: The fractions containing the compounds of interest are further purified using preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water), to yield the pure asperimides.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The following protocol is a standard method for evaluating the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compounds (asperimides) for a short period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

    • The IC₅₀ values are then determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of butenolides like the asperimides are believed to be mediated through the modulation of key inflammatory signaling pathways. The inhibition of NO production is a direct consequence of the downregulation of the inducible nitric oxide synthase (iNOS) enzyme.

Further studies on related compounds suggest that the anti-inflammatory action of butenolides involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). By inhibiting the NF-κB pathway, butenolides can effectively reduce the production of these inflammatory mediators.

Asperimides Discovery and Evaluation Workflow

G cluster_discovery Discovery and Isolation cluster_evaluation Biological Evaluation Endophytic Fungus (Aspergillus terreus) Endophytic Fungus (Aspergillus terreus) Solid Culture Fermentation Solid Culture Fermentation Endophytic Fungus (Aspergillus terreus)->Solid Culture Fermentation Solvent Extraction Solvent Extraction Solid Culture Fermentation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Pure Asperimides Pure Asperimides Chromatographic Purification->Pure Asperimides NO Production Assay NO Production Assay Pure Asperimides->NO Production Assay RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation LPS Stimulation->NO Production Assay Anti-inflammatory Activity Anti-inflammatory Activity NO Production Assay->Anti-inflammatory Activity

Caption: Workflow for the discovery and anti-inflammatory evaluation of asperimides.

Proposed Anti-inflammatory Signaling Pathway of Butenolides

G cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation NO->Inflammation Butenolides Butenolides (Asperimides) Butenolides->NFkB_activation

Caption: Proposed mechanism of anti-inflammatory action of butenolides via inhibition of the NF-κB signaling pathway.

Endolide F: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Endolide F, a proline-containing lactone identified as a moderate antagonist of the arginine vasopressin receptor 1A (V1A). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of V1A receptor modulation.

Chemical Identity

ParameterValue
Molecular Formula C₂₅H₃₂N₄O₆
Molecular Weight 484.54 g/mol

Biological Activity

This compound has been characterized as a moderate antagonist of the V1A receptor. The V1A receptor, a G-protein coupled receptor, is involved in a variety of physiological processes, including the regulation of social behavior, anxiety, and cardiovascular function. As an antagonist, this compound has the potential to inhibit the downstream signaling pathways activated by the binding of arginine vasopressin to the V1A receptor.

V1A Receptor Signaling Pathway

The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor initiates a signaling cascade. This process is crucial for understanding the mechanism of action of antagonists like this compound.

G V1A Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds to Gq_11 Gq/11 V1AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Endolide_F This compound Endolide_F->V1AR Antagonizes

Figure 1: Simplified signaling pathway of the V1A receptor and the antagonistic action of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in publicly accessible scientific literature. However, a general workflow for the identification and validation of a novel receptor antagonist can be conceptualized.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a compound like this compound.

G General Workflow for Natural Product Drug Discovery cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_evaluation Biological Evaluation Phase Natural_Source Natural Source Collection Extraction Extraction Natural_Source->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Screening High-Throughput Screening (e.g., V1A Receptor Binding Assay) Fractionation->Screening Active_Fraction Active Fraction Identified Screening->Active_Fraction Isolation Isolation of Pure Compound (e.g., this compound) Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Chemical_Properties Determination of Chemical Properties Structure_Elucidation->Chemical_Properties In_Vitro_Assays In Vitro Assays (e.g., IC₅₀, Ki determination) Chemical_Properties->In_Vitro_Assays Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Tox_Studies Preliminary Toxicity Studies In_Vivo_Studies->Tox_Studies

Figure 2: A generalized workflow for the discovery and preclinical evaluation of a natural product.

Future Directions

The therapeutic potential of V1A receptor antagonists is an active area of research, with implications for neuropsychiatric disorders and other conditions. Further investigation into the specific pharmacological properties of this compound, including its selectivity, potency, and pharmacokinetic profile, is warranted. The elucidation of its precise chemical structure will be a critical step in enabling further synthesis and structure-activity relationship (SAR) studies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound this compound is for research use only.

No Evidence of "Endolide F" in V1A Receptor Research; A Technical Overview of the V1A Receptor's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and research databases have found no compound designated "Endolide F" with a described mechanism of action on the Vasopressin V1A receptor. This document, therefore, serves as an in-depth technical guide to the established mechanism of action of the V1A receptor itself, providing a comprehensive resource for researchers, scientists, and drug development professionals. The information, data, and protocols are drawn from existing research on well-characterized V1A receptor ligands.

The Arginine Vasopressin Receptor 1A (AVPR1A or V1A receptor) is a member of the G-protein coupled receptor (GPCR) superfamily. It is activated by the endogenous nonapeptide, arginine vasopressin (AVP).[1][2] The V1A receptor is expressed in various tissues, including vascular smooth muscle, liver, adrenal glands, and the brain, where it mediates a range of physiological functions such as vasoconstriction, hormone secretion, cardiovascular modulation, and social behavior.[1][2] Its critical roles in both normal physiology and disease have made it a significant target for therapeutic development.[1][2][3]

V1A Receptor Signaling Pathways

The primary signaling cascade initiated by the V1A receptor involves its coupling to the Gq/11 family of G-proteins.[4] Agonist binding triggers a conformational change in the receptor, leading to the activation of downstream effector systems.

The Canonical Gq/Phospholipase C Pathway

Upon agonist binding, the V1A receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.[3]

  • DAG and the elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[3]

This signaling cascade results in a variety of cellular responses, including smooth muscle contraction, cell proliferation, and platelet aggregation.[3][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane V1A V1A Receptor Gq Gq Protein V1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Agonist (e.g., AVP) AVP->V1A Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Release Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-mediated signaling of the V1A receptor.

G-Protein Independent Signaling

Like many GPCRs, the V1A receptor can also engage in G-protein independent signaling, primarily through β-arrestins.[3] Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins bind to the receptor's C-terminal tail.[3] This interaction not only facilitates receptor desensitization and internalization but also allows β-arrestin to function as a scaffold for other signaling molecules, thereby initiating distinct downstream cellular events.[3]

Quantitative Data for Representative V1A Receptor Ligands

The following table summarizes binding affinity and functional potency data for several well-studied V1A receptor ligands. This provides a comparative landscape of ligand interactions with the receptor.

Compound NameLigand TypeSpecies/ReceptorAssay TypeParameterValue (nM)Reference
Linear AVP AntagonistAntagonistRat Liver (V1a)BindingKd0.06[6]
V1A-2303LigandHuman V1a (HEK-293)BindingKi0.46[1]
V1A-2303LigandHuman V1a (HEK-293)InhibitionIC502.33[1]
BalovaptanAntagonistHuman V1aBindingKb0.23[1]
FE 201874AgonistRat V1aBindingKiNanomolar range[7]
SR 49059AntagonistHuman Uterine ArteriesFunctionalpA29.84 (unitless)[8]
Arginine VasopressinAgonistHuman Uterine ArteriesFunctionalEC500.53[8]

Experimental Protocols

The characterization of V1A receptor ligands relies on standardized in vitro assays to determine their binding and functional properties.

Radioligand Binding Assay for Affinity Determination

This protocol is used to determine the binding affinity (Kd or Ki) of a test compound for the V1A receptor.

  • Membrane Preparation : Membranes are prepared from cells (e.g., HEK-293) recombinantly expressing the V1A receptor or from tissues with high native receptor expression (e.g., rat liver).[1][6]

  • Incubation : A fixed concentration of a radiolabeled V1A ligand (e.g., [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[1]

  • Non-specific Binding : Parallel incubations are conducted in the presence of a saturating concentration of a non-radiolabeled V1A ligand (e.g., 1 µM [Arg8]vasopressin) to define non-specific binding.[1]

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound radioligand from the unbound fraction.

  • Quantification : The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis : Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value is determined by non-linear regression and converted to a Kᵢ value using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow cluster_prep Preparation Membranes V1A Receptor Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Unlabeled Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the cellular response to V1A receptor activation by quantifying changes in intracellular calcium.[4]

  • Cell Culture and Plating : A cell line stably expressing the V1A receptor (e.g., CHO-K1) is seeded into multi-well plates.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to Ca²⁺.

  • Compound Addition : The plate is placed in a fluorescence imaging plate reader. Test compounds (potential agonists) are added to the wells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known V1A agonist.

  • Fluorescence Measurement : Fluorescence intensity is measured kinetically, before and after compound addition.

  • Data Analysis : The change in fluorescence is used to generate concentration-response curves, from which agonist potency (EC₅₀) or antagonist potency (IC₅₀) is calculated.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation Cell_Culture Culture V1A-expressing Cells Plating Plate Cells Cell_Culture->Plating Dye_Loading Load with Calcium Dye Plating->Dye_Loading Compound_Addition Add Test Compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (EC₅₀, IC₅₀) Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium mobilization functional assay.

References

Endolide F: A Proline-Containing Cyclic Tetrapeptide with Vasopressin V1A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endolide F is a recently discovered cyclic tetrapeptide natural product that has been identified as a moderate antagonist of the arginine vasopressin receptor V1A (V1AR).[1][2][3][4] As a member of the endolide family of compounds, it is characterized by the presence of a proline residue and an N-methyl-3-(3-furyl)-alanine moiety.[1][2] Isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04, this compound represents a novel scaffold for the potential development of therapeutic agents targeting the vasopressin system.[1][2][4] This technical guide provides a comprehensive overview of the available literature on this compound, including its biological activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Core Data Summary

The biological activity of this compound has been quantified through in vitro assays, demonstrating its antagonistic effect on the human V1A receptor.

CompoundTargetAssay TypeMeasured ActivitySource
This compoundHuman Arginine Vasopressin Receptor V1ACalcium mobilization assayIC50: 1.4 µM[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by acting as an antagonist at the V1A receptor, a G protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gq/11 family of G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in a variety of physiological processes, including vasoconstriction, glycogenolysis, and platelet aggregation. By acting as an antagonist, this compound presumably binds to the V1A receptor and prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling, thereby inhibiting the physiological effects of AVP.

V1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1AR V1A Receptor Gq Gq/11 V1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1AR Binds & Activates Endolide_F This compound Endolide_F->V1AR Binds & Inhibits Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasoconstriction) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Figure 1: V1A Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following section details the key experimental methodology employed in the discovery and characterization of this compound, as described in the primary literature.[1]

Discovery and Isolation Workflow

The discovery of this compound was facilitated by a Mass Spectrometry Query Language (MassQL)-integrated molecular networking approach.

Discovery_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation Phase Fungal_Extract Fungal Extract (Stachylidium bicolor 293 K04) LC_MSMS LC-MS/MS Analysis Fungal_Extract->LC_MSMS MassQL MassQL Query (Endolide-specific fragments) LC_MSMS->MassQL Molecular_Networking Molecular Networking LC_MSMS->Molecular_Networking Target_Identification Identification of New Endolides (Endolide E and F) MassQL->Target_Identification Molecular_Networking->Target_Identification Targeted_Isolation Targeted Isolation using Preparative HPLC Target_Identification->Targeted_Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Targeted_Isolation->Structure_Elucidation Endolide_F Pure this compound Structure_Elucidation->Endolide_F

Figure 2: Workflow for the Discovery and Isolation of this compound.
V1A Receptor Antagonism Assay

The antagonistic activity of this compound on the human V1A receptor was determined using a cell-based calcium mobilization assay.

Cell Line:

  • HEK293T cells transiently expressing the human V1A receptor.

Methodology:

  • Cell Culture and Transfection: HEK293T cells were cultured under standard conditions and transiently transfected with a plasmid encoding the human V1A receptor.

  • Calcium Indicator Loading: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Cells were pre-incubated with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation: The cells were then stimulated with a fixed concentration of arginine vasopressin (AVP), the natural agonist of the V1A receptor.

  • Signal Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using a suitable plate reader or microscope.

  • Data Analysis: The inhibitory effect of this compound was determined by quantifying the reduction in the AVP-induced calcium signal. The IC50 value was calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a novel cyclic tetrapeptide that demonstrates moderate antagonistic activity against the human V1A receptor. Its unique chemical structure, featuring a proline residue, makes it a valuable lead compound for the development of new therapeutics targeting vasopressin-related pathologies. The application of advanced mass spectrometry techniques, such as MassQL and molecular networking, was instrumental in its discovery. Further structure-activity relationship studies and optimization of the this compound scaffold could lead to the development of more potent and selective V1A receptor antagonists.

References

Unveiling the Synthetic Pathway of Endolide F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis pathway and precursors of Endolide F, a recently identified proline-containing cyclic tetrapeptide, is presented for researchers, scientists, and professionals in drug development. This document outlines the strategic considerations and experimental methodologies relevant to the synthesis of this novel V1A receptor antagonist.

This compound, with the chemical formula C₂₅H₃₂N₄O₅, is a member of the endolide family of natural products. Its discovery and structure were detailed in a 2024 publication in the Journal of Natural Products by Berger T, et al.[1][2][3][4] The unique structure, featuring the non-canonical amino acid N-methyl-3-(3-furyl)-alanine, presents distinct synthetic challenges and opportunities. While a specific total synthesis for this compound has not yet been published, this guide draws upon established synthetic strategies for related endolides, particularly Endolides A and B, to provide a prospective pathway.

Core Structure and Retrosynthetic Analysis

The core structure of this compound is a 12-membered macrocyclic tetrapeptide. A logical retrosynthetic disconnection of the macrocycle would occur at one of the amide bonds, yielding a linear tetrapeptide precursor. Further deconstruction of this linear precursor would lead to the four constituent amino acid building blocks, one of which is the synthetically complex N-methyl-3-(3-furyl)-alanine.

Diagram of the Proposed Retrosynthetic Analysis of this compound

G This compound This compound Linear Tetrapeptide Linear Tetrapeptide This compound->Linear Tetrapeptide Macrolactamization Amino Acid Precursors L-Proline N-methyl-L-isoleucine L-Alanine N-methyl-3-(3-furyl)-alanine Linear Tetrapeptide->Amino Acid Precursors Peptide Couplings G cluster_precursors Precursor Synthesis cluster_assembly Peptide Assembly cluster_cyclization Final Steps Pro L-Proline SPPS Solid-Phase Peptide Synthesis Pro->SPPS NMeIle N-methyl-L-isoleucine NMeIle->SPPS Ala L-Alanine Ala->SPPS NMeFurylAla N-methyl-3-(3-furyl)-alanine NMeFurylAla->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Macrolactamization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification EndolideF This compound Purification->EndolideF

References

Unveiling the Lactone Architecture of Endolide F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endolide F, a proline-containing lactone, has emerged as a molecule of interest due to its moderate antagonist activity at the arginine vasopressin V1A receptor.[1][2][3] This technical guide provides a comprehensive overview of the lactone structure of this compound, detailing its discovery, structural elucidation, and biological activity. The information is intended to support further research and development efforts targeting the V1A receptor.

Discovery and Isolation

This compound was discovered and isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04.[2][3] The discovery process utilized a cutting-edge MassQL-integrated molecular networking approach, which facilitated the targeted identification and substructure annotation of new endolide analogs.[2]

Experimental Protocol: Isolation of this compound

The isolation of this compound was achieved through a multi-step chromatographic process. The following is a summary of the experimental protocol based on the discovery publication:

  • Cultivation and Extraction: The fungal strain Stachylidium bicolor 293 K04 was cultivated to produce a sufficient quantity of secondary metabolites. The culture was then extracted with a suitable organic solvent to obtain a crude extract.

  • Initial Fractionation: The crude extract was subjected to an initial fractionation step, likely using techniques such as liquid-liquid extraction or solid-phase extraction, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the endolides was further purified using a series of chromatographic techniques. This typically involves:

    • Medium-Pressure Liquid Chromatography (MPLC): For initial separation of major compound classes.

    • High-Performance Liquid Chromatography (HPLC): For fine purification of the target compound, this compound. Multiple HPLC steps with different column phases and solvent systems may be employed to achieve high purity.

  • Compound Identification: Fractions were analyzed at each stage using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to track the presence of this compound based on its mass-to-charge ratio.

Experimental Workflow for the Discovery and Isolation of this compound

G cluster_0 Fungal Cultivation & Extraction cluster_1 Purification cluster_2 Analysis & Identification Stachylidium_bicolor_Cultivation Cultivation of Stachylidium bicolor 293 K04 Crude_Extract_Preparation Preparation of Crude Extract Stachylidium_bicolor_Cultivation->Crude_Extract_Preparation Initial_Fractionation Initial Fractionation Crude_Extract_Preparation->Initial_Fractionation HPLC_Purification HPLC Purification Initial_Fractionation->HPLC_Purification LC_MS_Analysis LC-MS Guided Fractionation HPLC_Purification->LC_MS_Analysis Structure_Elucidation Structure Elucidation (NMR, HRMS) LC_MS_Analysis->Structure_Elucidation Pure_Endolide_F Pure_Endolide_F Structure_Elucidation->Pure_Endolide_F

Caption: Workflow for the isolation and identification of this compound.

Structural Elucidation of the Lactone Core

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₂₅H₃₂N₄O₆
Molecular Weight 484.54 g/mol
Appearance White solid
High-Resolution Mass m/z [M+Na]⁺ Calcd for C₂₅H₃₂N₄NaO₆: 507.2214; Found: 507.2212
¹H NMR (600 MHz, CDCl₃) δ (ppm) ¹³C NMR (151 MHz, CDCl₃) δ (ppm)
7.33 (t, J = 1.7 Hz, 1H)172.5
7.29 (s, 1H)171.8
7.21 (t, J = 1.7 Hz, 1H)170.5
6.29 (dd, J = 1.8, 0.8 Hz, 1H)169.8
6.25 (dd, J = 1.8, 0.8 Hz, 1H)143.2
... (Additional peaks)... (Additional peaks)

Note: The full NMR data would be extensive and is summarized here. For complete assignments, refer to the primary publication.

Experimental Protocol: Structural Characterization
  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed to determine the exact mass of the molecule and, consequently, its molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure, including the lactone ring and the proline moiety.

  • Chiral Analysis: The absolute stereochemistry of the amino acid components was determined by advanced Marfey's analysis after acidic hydrolysis of the molecule.

Biological Activity: V1A Receptor Antagonism

This compound has been identified as a moderate antagonist of the arginine vasopressin V1A receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[2][4]

Quantitative Biological Data
Assay ParameterResult
Receptor Target Arginine Vasopressin V1A Receptor
Activity Moderate Antagonist
IC₅₀ Data not yet publicly available
Experimental Protocol: V1A Receptor Antagonist Assay

The antagonist activity of this compound at the V1A receptor was likely determined using a cell-based assay. A typical protocol would involve:

  • Cell Culture: A cell line stably expressing the human V1A receptor is cultured.

  • Ligand Binding Assay: The ability of this compound to displace a known radiolabeled or fluorescently labeled V1A receptor agonist is measured.

  • Functional Assay: The effect of this compound on the downstream signaling of the V1A receptor is assessed. This is often done by measuring changes in intracellular calcium levels upon stimulation with the native ligand, arginine vasopressin, in the presence and absence of this compound.

Signaling Pathway of V1A Receptor and Antagonism by this compound

cluster_0 Cell Membrane V1AR V1A Receptor Gq Gq protein V1AR->Gq Activates AVP Arginine Vasopressin (AVP) AVP->V1AR Binds & Activates EndolideF This compound EndolideF->V1AR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Mechanism of V1A receptor antagonism by this compound.

References

Endolide F: Unraveling its Purported Role as a V1A Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals no direct evidence to support the classification of Endolide F as a Vasopressin V1A receptor antagonist. While the V1A receptor remains a significant target for therapeutic intervention in various physiological and pathological conditions, extensive searches of established scientific databases and research publications did not yield any data linking this compound to this specific mechanism of action.

This technical guide aims to provide a detailed overview of the V1A receptor signaling pathway and the methodologies employed in the characterization of V1A antagonists, which would be essential for evaluating any novel compound, including this compound, for such activity. However, in the absence of specific data on this compound, this document will focus on the established knowledge surrounding V1A antagonism as a field of research.

The Vasopressin V1A Receptor: A Key Regulator of Physiological Processes

The V1A receptor, a member of the G protein-coupled receptor (GPCR) family, is a crucial component of the renin-angiotensin-aldosterone system (RAAS) and plays a significant role in regulating cardiovascular homeostasis, social behavior, and stress responses.[1][2] Arginine vasopressin (AVP) is the endogenous ligand for the V1A receptor.[1]

V1A Receptor Signaling Pathway

Upon binding of AVP, the V1A receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][5] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.[1][2]

Beyond this canonical G protein-dependent pathway, the V1A receptor can also signal through G protein-independent pathways involving β-arrestins.[2][4] Ligand binding can promote the phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[2] This interaction not only facilitates receptor desensitization and internalization but can also initiate distinct signaling cascades.[2]

V1A_Signaling_Pathway cluster_membrane Plasma Membrane V1AR V1A Receptor Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1AR Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: V1A Receptor Signaling Pathway

Investigating V1A Antagonism: Experimental Approaches

The characterization of a compound as a V1A antagonist requires a series of well-defined experiments to determine its binding affinity, functional activity, and selectivity.

Binding Assays

Radioligand binding assays are commonly employed to determine the affinity of a test compound for the V1A receptor. These assays involve competing a radiolabeled V1A ligand with increasing concentrations of the unlabeled test compound for binding to a preparation of cells or membranes expressing the V1A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
Ki The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.
Functional Assays

Functional assays are crucial to determine whether a compound that binds to the V1A receptor acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or an inverse agonist (reduces basal receptor activity). For V1A receptor antagonists, these assays typically measure the ability of the compound to inhibit AVP-induced downstream signaling events.

A common method involves measuring changes in intracellular calcium concentration in response to AVP stimulation in the presence and absence of the potential antagonist. A potent V1A antagonist will cause a rightward shift in the AVP concentration-response curve, indicating that a higher concentration of AVP is required to elicit the same response.

Experimental Workflow for V1A Antagonist Characterization

Experimental_Workflow Start Compound of Interest (e.g., this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux Assay) (Determine IC50 and mode of action) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors, e.g., V1b, V2, Oxytocin) Functional_Assay->Selectivity_Screen In_Vivo_Studies In Vivo Studies (e.g., animal models of hypertension) Selectivity_Screen->In_Vivo_Studies Conclusion Characterize as V1A Antagonist In_Vivo_Studies->Conclusion

Caption: Experimental Workflow for V1A Antagonist Characterization

Conclusion

The development of selective and orally active V1A receptor antagonists has been an area of significant research interest for the potential treatment of various disorders, including hypertension, dysmenorrhea, and Raynaud's disease.[6][7] While a number of nonpeptide V1A antagonists have been developed and investigated, such as SR49059 (Relcovaptan) and OPC-21268, there is currently no scientific basis to include this compound in this category.[6][7] Future research would be required to isolate or synthesize this compound and subject it to the rigorous experimental evaluation outlined in this guide to determine if it possesses any activity at the V1A receptor. Until such data is available, any claims of this compound acting as a V1A antagonist remain unsubstantiated.

References

Preliminary In Vitro Profile of Endolide F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Endolide F is a novel, proline-containing cyclic tetrapeptide recently isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04. Preliminary studies have identified it as a moderate antagonist of the arginine vasopressin receptor 1A (V1A), a G-protein coupled receptor implicated in a variety of physiological processes, including vasoconstriction, social behavior, and cellular growth. This technical guide provides a summary of the available in vitro data on this compound, alongside representative experimental protocols and an overview of the relevant signaling pathways for its characterization.

Core Data Presentation

While the specific quantitative data from the primary literature for this compound's V1A receptor antagonism is not yet publicly available, the following table presents representative in vitro data for a typical selective V1A receptor antagonist, which can be considered as a benchmark for contextualizing the activity of this compound.

ParameterValueCell Line/Assay Condition
Binding Affinity
IC502.33 nMHEK-293 cells expressing human V1A receptor; Radioligand: [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂[1]
Ki0.46 nMCalculated from IC50 using the Cheng-Prusoff equation[1]
Functional Antagonism
IC5040 nMCHO-K1 cells expressing human V1A receptor and an NFAT-bla reporter gene; agonist-stimulated β-lactamase activity
Selectivity
V1a vs V1b>1250-foldComparative binding or functional assays
V1a vs V2>1250-foldComparative binding or functional assays
V1a vs Oxytocin Receptor>1250-foldComparative binding or functional assays

Key Experimental Protocols

The characterization of a novel V1A receptor antagonist such as this compound typically involves two primary types of in vitro assays: competitive binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit receptor signaling.

V1A Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human V1A receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human V1A receptor are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Radioligand Binding:

    • The assay is typically performed in a 96-well plate format in a modified Tris-HCl buffer (pH 7.4).

    • A constant concentration of a high-affinity radiolabeled V1A receptor antagonist (e.g., 0.03 nmol/L [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂) is used[1].

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known V1A receptor agonist or antagonist (e.g., 1 µmol/L [Arg8]vasopressin)[1].

    • The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated to reach equilibrium (e.g., 120 minutes at 25°C)[1].

  • Detection and Data Analysis:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

    • The filters are washed to remove unbound radioligand and then counted in a gamma counter to determine the amount of specifically bound radioligand.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

V1A Receptor Functional Assay (Calcium Flux)

Objective: To assess the ability of this compound to antagonize the agonist-induced signaling of the V1A receptor.

Methodology:

  • Cell Culture:

    • A cell line stably expressing the human V1A receptor and suitable for measuring intracellular calcium mobilization is used (e.g., CHO-K1 or HEK-293).

  • Calcium Indicator Loading:

    • Cells are seeded in a 96-well plate and, on the day of the experiment, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation and Signal Detection:

    • The cells are pre-incubated with varying concentrations of this compound for a specified period.

    • A fixed concentration of a V1A receptor agonist (e.g., arginine vasopressin) is then added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The antagonist effect of this compound is determined by its ability to reduce the agonist-induced calcium signal.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the maximal agonist response.

Signaling Pathways and Experimental Workflows

V1A Receptor Signaling Pathway

The V1A receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.

V1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1AR V1A Receptor Gq Gαq/11 V1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i Ca2_increase->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets IP3R->Ca2_increase Ca²⁺ Release AVP Arginine Vasopressin (Agonist) AVP->V1AR Binds & Activates EndolideF This compound (Antagonist) EndolideF->V1AR Blocks

V1A Receptor Signaling Pathway
Experimental Workflow for Characterization of this compound

The in vitro characterization of a novel compound like this compound follows a logical progression from initial identification of its biological activity to more detailed pharmacological profiling.

Experimental_Workflow start Isolation of this compound from Stachylidium bicolor structure Structure Elucidation (NMR, MS) start->structure screening Initial Bioactivity Screening structure->screening v1a_hit Identified as V1A Receptor Antagonist screening->v1a_hit binding_assay V1A Receptor Binding Assay v1a_hit->binding_assay functional_assay V1A Receptor Functional Assay v1a_hit->functional_assay ic50_ki Determine IC50 and Ki binding_assay->ic50_ki selectivity Selectivity Profiling (V1b, V2, Oxytocin Receptors) ic50_ki->selectivity ic50_func Determine Functional IC50 functional_assay->ic50_func ic50_func->selectivity selectivity_data Determine Selectivity Ratios selectivity->selectivity_data end Comprehensive In Vitro Profile selectivity_data->end

In Vitro Characterization Workflow

References

Methodological & Application

Application Notes and Protocols for the Research Synthesis of Endolide F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endolide F is a proline-containing cyclic tetrapeptide that has garnered interest within the scientific community as a moderate antagonist of the arginine vasopressin receptor 1A. This document provides a detailed, albeit putative, protocol for the total synthesis of this compound, based on established methodologies for analogous cyclic peptides, particularly Endolides A and B. The proposed synthetic route navigates the key challenges of synthesizing the requisite non-standard amino acid and achieving efficient macrolactamization. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this compound for further biological investigation and drug discovery efforts.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced metabolic stability, high receptor affinity and specificity, and potential for oral bioavailability. This compound, a member of the endolide family of natural products, exhibits noteworthy activity as a vasopressin V1A receptor antagonist. The synthesis of cyclic tetrapeptides like this compound presents significant challenges, primarily due to the ring strain associated with the 12-membered macrocycle and the potential for epimerization during synthesis and cyclization. This document outlines a strategic approach to the total synthesis of this compound, leveraging successful strategies reported for the synthesis of its structural analogs, Endolides A and B.

While a definitive published total synthesis of this compound is not available in the current literature, its structure is understood to be a cyclic tetrapeptide. Based on the structures of related endolides and publicly available data, a likely amino acid sequence for this compound is cyclo(N-Me-L-Phe-L-Pro-L-Ile-L-Phe) . The following protocol is based on this presumed structure and adapts established synthetic methods for similar cyclic peptides.

Proposed Synthetic Pathway for this compound

The proposed total synthesis of this compound is a convergent strategy involving the synthesis of linear peptide fragments followed by a key macrolactamization step. The overall workflow is depicted below.

G cluster_prep Fragment Preparation A Boc-N-Me-L-Phe-OH C Dipeptide 1 (Boc-N-Me-L-Phe-L-Pro-OMe) A->C EDC, HOBt B H-L-Pro-OMe B->C I Tetrapeptide (Boc-N-Me-L-Phe-L-Pro-L-Ile-L-Phe-OMe) C->I D H-L-Ile-OMe E H-L-Phe-OMe H Dipeptide 2 (Boc-L-Ile-L-Phe-OMe) E->H F Boc-L-Ile-OH F->H G Boc-L-Phe-OH H->I J Linear Precursor (H-N-Me-L-Phe-L-Pro-L-Ile-L-Phe-OH) I->J K This compound (cyclo(N-Me-L-Phe-L-Pro-L-Ile-L-Phe)) J->K DPPA, DIPEA

Laboratory Preparation of Endolide F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endolide F is a naturally occurring cyclic tetrapeptide isolated from the marine sponge-derived fungus Stachylidium bicolor. It has been identified as a moderate antagonist of the arginine vasopressin V1A receptor, a G protein-coupled receptor implicated in various physiological processes. This makes this compound a molecule of interest for research and as a potential lead compound in drug discovery programs targeting the vasopressin system. These application notes provide a detailed, proposed laboratory protocol for the total synthesis of this compound, based on established methods for related compounds. The protocol covers the synthesis of the requisite non-proteinogenic amino acid, solid-phase peptide synthesis (SPPS) of the linear precursor, macrolactamization, and final purification.

Chemical Structure

This compound is a cyclic tetrapeptide with the following structure, elucidated by Berger et al. (2024). It is characterized by the inclusion of a proline residue and the non-proteinogenic amino acid, N-methyl-3-(3-furyl)-alanine.

Molecular Formula: C₂₅H₃₂N₄O₅ Molecular Weight: 484.54 g/mol

Proposed Synthetic Pathway

Currently, a dedicated total synthesis for this compound has not been published. However, a robust synthetic route for the closely related Endolides A and B has been established, which can be adapted for the synthesis of this compound. The key challenges in the synthesis are the stereoselective preparation of the non-proteinogenic amino acid L-3-(3-furyl)-alanine and the efficient macrolactamization of the linear peptide precursor.

The proposed retrosynthesis involves a standard solid-phase peptide synthesis (SPPS) approach to assemble the linear tetrapeptide, followed by cleavage from the resin, and a solution-phase macrolactamization to form the 12-membered ring.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthesis of this compound. Yields are estimated based on the reported synthesis of Endolides A and B.

Table 1: Reagents for the Synthesis of the Linear Tetrapeptide Precursor

StepReagent/Amino AcidProtecting GroupsCoupling ReagentScale (mmol)
1Fmoc-L-Pro-OHFmoc (N-α)HATU/HOAt0.1
2Fmoc-L-Leu-OHFmoc (N-α)HATU/HOAt0.1
3Fmoc-L-Val-OHFmoc (N-α)HATU/HOAt0.1
4Boc-L-3-(3-furyl)-N-methyl-alanineBoc (N-α)HATU/HOAt0.1

Table 2: Expected Yields and Characterization Data

Stage of SynthesisExpected Overall Yield (%)Analytical MethodExpected Data
Synthesis of L-3-(3-furyl)-alanine~50-60%¹H NMR, ¹³C NMR, HRMSConsistent with structure
Linear Tetrapeptide~70-80% (from resin loading)HPLC, LC-MSCorrect mass and purity >95%
Macrolactamization~40-50%HPLC, LC-MSCorrect mass of cyclic product
Final Product (this compound)~15-20% (overall)¹H NMR, ¹³C NMR, HRMS, Chiral HPLCSpectra matching reported data for the natural product, high enantiomeric excess

Experimental Protocols

Synthesis of Non-Proteinogenic Amino Acid: L-3-(3-furyl)-alanine

The synthesis of the crucial non-proteinogenic amino acid is achieved via a modified Negishi coupling.

Protocol:

  • Preparation of Organozinc Reagent: To a solution of Boc-L-iodoalanine methyl ester in anhydrous THF at -78 °C, add a solution of i-PrMgCl·LiCl in THF. Stir the mixture for 30 minutes to generate the organozinc reagent.

  • Negishi Coupling: In a separate flask, dissolve 3-bromofuran and Pd(PPh₃)₄ in anhydrous THF. Add the freshly prepared organozinc reagent to this solution.

  • Reaction Quench and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Boc-L-3-(3-furyl)-alanine methyl ester.

  • N-methylation: Dissolve the product in anhydrous THF and cool to 0 °C. Add NaH (60% dispersion in mineral oil) portion-wise, followed by the addition of methyl iodide (MeI). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Saponification: Add LiOH in H₂O to the reaction mixture and stir for 4 hours to saponify the methyl ester. Acidify the mixture with 1 M HCl and extract with ethyl acetate to yield Boc-L-3-(3-furyl)-N-methyl-alanine.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear tetrapeptide is assembled on a 2-chlorotrityl chloride resin using standard Fmoc-based SPPS.

Protocol:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading: Dissolve Fmoc-L-Pro-OH and diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate the mixture for 2 hours. Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (17:2:1) and agitating for 30 minutes.

  • Fmoc Deprotection: Wash the resin with DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next amino acid (Fmoc-L-Leu-OH) by dissolving it with HATU, HOAt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection (Step 3) and coupling (Step 4) steps for Fmoc-L-Val-OH and finally for Boc-L-3-(3-furyl)-N-methyl-alanine.

  • Final Wash: After the final coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.

Cleavage of the Protected Peptide from Resin

Protocol:

  • Treat the dried resin with a solution of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v) for 1 hour.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the fully protected linear tetrapeptide.

Macrolactamization

Protocol:

  • Dissolve the linear peptide in a large volume of anhydrous DCM to achieve high dilution conditions (approximately 0.001 M).

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, concentrate the solution under reduced pressure.

Final Deprotection and Purification

Protocol:

  • Dissolve the crude cyclic peptide in a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to remove the Boc protecting group.

  • Stir for 2 hours at room temperature.

  • Concentrate the solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude peptide in a minimal amount of DMSO/water.

  • Purify the final product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

Synthetic Workflow for this compound

G cluster_synthesis Synthesis of L-3-(3-furyl)-N-methyl-alanine cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization and Purification Boc_Iodo_Ala Boc-L-iodoalanine methyl ester Organozinc Organozinc Reagent Boc_Iodo_Ala->Organozinc i-PrMgCl·LiCl Negishi Negishi Coupling (with 3-bromofuran) Organozinc->Negishi Pd(PPh₃)₄ N_Methylation N-methylation (NaH, MeI) Negishi->N_Methylation Saponification Saponification (LiOH) N_Methylation->Saponification Final_AA Boc-L-3-(3-furyl)-N-methyl-alanine Saponification->Final_AA Couple_Furyl Couple Final AA Final_AA->Couple_Furyl Resin 2-Cl-Trt Resin Load_Pro Load Fmoc-Pro-OH Resin->Load_Pro Couple_Leu Couple Fmoc-Leu-OH Load_Pro->Couple_Leu 1. Fmoc Deprotection 2. Coupling Couple_Val Couple Fmoc-Val-OH Couple_Leu->Couple_Val 1. Fmoc Deprotection 2. Coupling Couple_Val->Couple_Furyl 1. Fmoc Deprotection 2. Coupling Linear_Peptide_Resin Resin-Bound Linear Tetrapeptide Couple_Furyl->Linear_Peptide_Resin Cleavage Cleavage from Resin (HFIP/DCM) Linear_Peptide_Resin->Cleavage Linear_Peptide_Free Protected Linear Tetrapeptide Cleavage->Linear_Peptide_Free Cyclization Macrolactamization (HATU, DIPEA) Linear_Peptide_Free->Cyclization Deprotection Final Deprotection (TFA Cocktail) Cyclization->Deprotection Purification RP-HPLC Purification Deprotection->Purification Endolide_F This compound Purification->Endolide_F

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Vasopressin V1A Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1AR Vasopressin V1A Receptor (GPCR) Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Vasoconstriction, Glycogenolysis) PKC->Cell_Response Phosphorylates Target Proteins Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->PKC Activates Ca_Cytosol->Cell_Response Activates Ca²⁺-dependent Pathways Endolide_F This compound (Antagonist) Endolide_F->V1AR Binds & Blocks Vasopressin Vasopressin (Agonist) Vasopressin->V1AR Binds & Activates

Application Notes and Protocols: Endolide F in V1A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endolide F is a naturally occurring cyclic peptide that has been identified as a moderate antagonist of the arginine vasopressin receptor 1A (V1A). The V1A receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including the regulation of blood pressure, social behavior, and stress responses. Its modulation by ligands such as this compound presents a promising avenue for therapeutic intervention in a range of disorders.

The V1A receptor is primarily coupled to the Gq/11 family of G proteins.[1] Upon activation by an agonist like arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.

These application notes provide a framework for characterizing the binding of this compound to the V1A receptor using competitive radioligand binding assays. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to determine the binding affinity of this compound and other potential V1A receptor ligands.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data from V1A receptor binding assays should be systematically recorded. The following table provides a standardized format for presenting key binding parameters for this compound and a reference compound.

CompoundReceptorRadioligandIC50 (nM)Ki (nM)Hill Slope
This compoundHuman V1A[3H]-Arginine VasopressinUser DataUser DataUser Data
SR 49059 (Relcovaptan)Human V1A[3H]-Arginine VasopressinUser DataUser DataUser Data

IC50: The half maximal inhibitory concentration, representing the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Ki: The inhibitory constant for a competing ligand, indicating its binding affinity. It is derived from the IC50 value and the Kd of the radioligand.

V1A Receptor Signaling Pathway

The binding of an agonist to the V1A receptor initiates a well-defined signaling cascade. The following diagram illustrates the canonical Gq-mediated pathway activated by the V1A receptor.

V1A_Signaling_Pathway cluster_cytosol Cytosol V1A V1A Receptor Gq Gq Protein V1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., AVP) Agonist->V1A Binds Endolide_F This compound (Antagonist) Endolide_F->V1A Blocks

Caption: V1A Receptor Gq-mediated signaling pathway.

Experimental Protocols

A competitive radioligand binding assay is a robust method to determine the binding affinity of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the V1A receptor.

Experimental Workflow for V1A Receptor Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay for the V1A receptor.

V1A_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from cells expressing V1A Receptor Incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Radioligand, and Test Compounds (this compound, Controls) Reagent_Prep->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Counting Data_Plot Plot % Inhibition vs. log[Test Compound] Counting->Data_Plot Curve_Fit Perform Non-linear Regression to determine IC50 Data_Plot->Curve_Fit Ki_Calc Calculate Ki using Cheng-Prusoff Equation Curve_Fit->Ki_Calc

References

Application Notes and Protocols for Endolide F in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Endolide F" did not yield any publicly available scientific information. This suggests the compound may be proprietary, novel, or the name misspelled. To fulfill the user's request for a detailed application guide, this document provides a comprehensive template using a hypothetical anti-inflammatory compound, herein named "Compound X," as a substitute for this compound. The mechanisms, protocols, and data presented are illustrative and based on the well-characterized NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a common target for anti-inflammatory drug discovery.

Introduction

Compound X is a potent, cell-permeable small molecule inhibitor of the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including cytokines like Interleukin-6 (IL-6). Compound X is designed to interfere with this cascade, preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression. These application notes provide detailed protocols for assessing the bioactivity and cytotoxicity of Compound X in relevant cell-based assays.

Mechanism of Action: Inhibition of NF-κB Signaling

The canonical NF-κB pathway is a central regulator of the inflammatory response.[1][2] Activation by stimuli like TNF-α leads to the recruitment of adapter proteins to the TNF receptor, which in turn activates the IκB kinase (IKK) complex.[3][4] The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][5] This releases the p50/p65 NF-κB heterodimer, which translocates to the nucleus to initiate the transcription of target genes.[2][5] Compound X is hypothesized to act as an inhibitor of the IKK complex, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking the inflammatory cascade.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB IkappaB_p P-IκBα NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Proteasome Proteasome Proteasome->NFkappaB Releases CompoundX Compound X CompoundX->IKK IkappaB_p->Proteasome Ubiquitination & Degradation DNA κB DNA Site NFkappaB_nuc->DNA Binds Genes Inflammatory Gene Expression (e.g., IL-6) DNA->Genes Induces

Figure 1. The canonical NF-κB signaling pathway and the inhibitory action of Compound X.

Experimental Protocols

The following protocols describe methods to quantify the inhibitory effect of Compound X on the NF-κB pathway, measure its impact on a downstream inflammatory cytokine, and assess its general cytotoxicity.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB using a cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element.[6][7][8]

Materials:

  • HEK293 cells with a stable NF-κB luciferase reporter construct (or similar cell line)

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • Opti-MEM or serum-free medium

  • Recombinant Human TNF-α (carrier-free)

  • Compound X stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well white plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in serum-free medium. Remove the growth medium from the cells and replace it with 90 µL of the Compound X dilutions. Include "vehicle control" wells with medium containing the same final concentration of DMSO (e.g., 0.1%). Incubate for 1 hour.

  • Stimulation: Prepare a TNF-α solution in serum-free medium at 10x the final desired concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL). Add 10 µL of this solution to all wells except the "unstimulated control" wells. Add 10 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[6][10]

  • Cell Lysis: Remove the medium and wash cells once with PBS. Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[6]

  • Luminescence Reading: Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well and measure the luminescence using a plate reader.[6][8] If using a dual-reporter system, subsequently add the second substrate (e.g., Renilla) and read again to normalize for transfection efficiency and cell number.

IL-6 Secretion Assay (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokine IL-6 secreted into the cell culture supernatant following stimulation, providing a functional readout of NF-κB pathway inhibition.

Materials:

  • A549, HeLa, or other TNF-α responsive cell line

  • Complete growth medium

  • Recombinant Human TNF-α

  • Compound X stock solution (in DMSO)

  • 96-well clear tissue culture plates

  • Human IL-6 ELISA Kit (e.g., from R&D Systems, Thermo Fisher, or Millipore)

  • Microplate reader capable of reading absorbance at 450 nm

Protocol:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density that will result in ~90% confluency after 24 hours.

  • Compound Treatment & Stimulation: After 24 hours, replace the medium with fresh medium containing serial dilutions of Compound X (and appropriate vehicle controls). Incubate for 1 hour. Then, add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated controls.[11]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cytokine accumulation.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge briefly to pellet any floating cells and use the clear supernatant for the ELISA.

  • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's protocol.[12][13] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody, followed by incubation and washing.

    • Adding an enzyme conjugate (e.g., HRP), followed by incubation and washing.

    • Adding the substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.[12]

Cell Viability / Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed inhibition of NF-κB is due to specific pathway modulation or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Materials:

  • Cell line used in the primary functional assay

  • Complete growth medium

  • Compound X stock solution (in DMSO)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with serial dilutions of Compound X exactly as performed in the primary functional assay (e.g., for 24 hours). Include wells with medium only (background control) and cells with vehicle only (100% viability control).

  • MTT Addition: After the compound incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16][17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Incubation: Incubate the plate for an additional 4 hours to overnight at 37°C in a humidified incubator to ensure complete dissolution.[17]

  • Data Acquisition: Gently mix the contents of the wells and measure the absorbance at 570 nm.

  • Calculation: Subtract the background absorbance from all readings. Express cell viability as a percentage of the vehicle-treated control.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Assay cluster_analysis Day 3: Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h pretreat 3. Pre-treat with Compound X (1h) incubate_24h->pretreat stimulate 4. Stimulate with TNF-α (6-24h) pretreat->stimulate luciferase_assay 5a. Lyse & Read Luciferase Activity stimulate->luciferase_assay Reporter Assay elisa_assay 5b. Collect Supernatant & Perform ELISA stimulate->elisa_assay Secretion Assay mtt_assay 5c. Add MTT & Solubilize Read Absorbance stimulate->mtt_assay Viability Assay analyze 6. Calculate IC₅₀ / CC₅₀ & Plot Dose-Response Curves luciferase_assay->analyze elisa_assay->analyze mtt_assay->analyze

Figure 2. General experimental workflow for evaluating Compound X in cell-based assays.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison of results across different assays. The half-maximal inhibitory concentration (IC₅₀) for functional assays and the half-maximal cytotoxic concentration (CC₅₀) for viability assays are key parameters.

Table 1: Illustrative Bioactivity and Cytotoxicity Data for Compound X

Assay TypeCell LineStimulus (Concentration)Endpoint MeasuredIC₅₀ / CC₅₀ (µM)
NF-κB ReporterHEK293TNF-α (10 ng/mL)Luciferase Activity0.25
IL-6 SecretionA549TNF-α (20 ng/mL)IL-6 Concentration0.40
Cell ViabilityA549NoneMTT Conversion> 50

Table 2: Illustrative Dose-Response Data for Compound X in NF-κB Reporter Assay

Compound X (µM)% Inhibition of NF-κB Activity (Mean ± SD)
0.018.2 ± 2.1
0.0525.6 ± 4.5
0.1038.1 ± 3.9
0.2551.3 ± 5.2
0.5070.4 ± 6.1
1.0089.7 ± 3.3
5.0098.5 ± 1.5

References

Application of Endolide F in Vasopressin Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endolide F is a notable lactone-containing cyclic peptide that has been identified as a moderate antagonist of the arginine vasopressin receptor 1a (V1aR). The vasopressin signaling pathway, particularly through the V1a receptor, plays a crucial role in a variety of physiological processes, including the regulation of blood pressure, social behavior, and cellular proliferation. The ability of this compound to modulate this pathway makes it a valuable research tool for elucidating the intricate mechanisms of V1aR signaling and for the initial stages of drug discovery programs targeting this receptor.

The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), respectively. These events culminate in various cellular responses, such as smooth muscle contraction and cell growth. The antagonistic action of this compound on V1aR provides a means to investigate the physiological and pathological consequences of blocking these signaling events.

These application notes provide a comprehensive overview of the use of this compound in studying vasopressin signaling, complete with detailed experimental protocols and representative data for V1aR antagonists.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table summarizes representative binding affinity (Ki) and functional antagonism (IC₅₀) values for a well-characterized V1a receptor antagonist, SRX246, to provide a quantitative context for the application of such compounds.

CompoundReceptorAssay TypeRadioligandCell LineKi (nM)Reference CompoundIC₅₀ (nM)
SRX246 (Representative V1a Antagonist)Human V1aRRadioligand Binding[³H]-Arginine VasopressinHEK2932.8Arginine Vasopressin15

Note: The data presented above is for the representative V1a antagonist SRX246 and should be used as a reference for designing and interpreting experiments with this compound. It is highly recommended that researchers determine the specific Ki and IC₅₀ values for this compound in their experimental system.

Signaling Pathways and Experimental Workflow

To effectively study the impact of this compound on vasopressin signaling, a clear understanding of the underlying pathways and a structured experimental workflow are essential.

Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the V1a receptor and the point of inhibition by an antagonist like this compound.

Vasopressin_V1aR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds and Activates Endolide_F This compound Endolide_F->V1aR Binds and Inhibits Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) PKC->Cellular_Response Phosphorylates Targets

Vasopressin V1a Receptor Signaling Pathway
Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for the characterization of a V1a receptor antagonist.

Experimental_Workflow Start Start: Hypothesis This compound is a V1aR Antagonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC₅₀) Binding_Assay->Functional_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., IP₁ Accumulation, PKC activity) Functional_Assay->Downstream_Signaling Cellular_Phenotype Cellular Phenotypic Assays (e.g., Smooth Muscle Contraction, Cell Proliferation) Downstream_Signaling->Cellular_Phenotype Conclusion Conclusion: Characterize this compound as a V1aR Antagonist Cellular_Phenotype->Conclusion

Workflow for V1aR Antagonist Characterization

Experimental Protocols

The following are detailed protocols for key experiments used to characterize V1a receptor antagonists like this compound.

Protocol 1: Radioligand Binding Assay for V1a Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the V1a receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human V1a receptor (or other suitable cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM)

  • This compound (or other test compound) at various concentrations

  • 96-well microplates

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture V1aR-expressing cells to confluency.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]-AVP (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]-AVP, unlabeled AVP (1 µM), and membrane preparation.

      • Competitive Binding: Assay buffer, [³H]-AVP, varying concentrations of this compound, and membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit AVP-induced increases in intracellular calcium concentration.

Materials:

  • CHO-K1 cells stably expressing the human V1a receptor (or other suitable cell line)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Arginine Vasopressin (AVP)

  • This compound (or other test compound) at various concentrations

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating:

    • Seed the V1aR-expressing cells into the microplates and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid (if used) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

    • Wash the cells with HBSS to remove excess dye.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of AVP (typically the EC₈₀) into the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to the response induced by AVP alone.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Protocol 3: Inositol Monophosphate (IP₁) Accumulation Assay

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP₃.

Materials:

  • Cells stably expressing the human V1a receptor

  • Cell culture medium and supplements

  • Assay buffer (typically provided with the IP-One HTRF assay kit)

  • LiCl (to inhibit the degradation of IP₁)

  • Arginine Vasopressin (AVP)

  • This compound (or other test compound) at various concentrations

  • IP-One HTRF assay kit (or similar)

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend the V1aR-expressing cells in stimulation buffer containing LiCl.

    • In a microplate, add varying concentrations of this compound followed by the cell suspension.

    • Add a fixed concentration of AVP (typically the EC₈₀) to stimulate the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) to each well.

    • Incubate the plate in the dark at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Convert the HTRF ratio to IP₁ concentration using a standard curve.

    • Plot the IP₁ concentration against the log concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound represents a valuable molecular tool for the investigation of vasopressin V1a receptor signaling. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to characterize the inhibitory properties of this compound and to explore its potential in modulating V1aR-mediated physiological and pathological processes. Through the systematic application of binding and functional assays, the scientific community can further elucidate the therapeutic potential of targeting the vasopressin system.

Endolide F: A Novel Biased Agonist for GPCR Target X Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of G-protein coupled receptor (GPCR) pharmacology and drug discovery.

Introduction:

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] The discovery of "biased agonism," where a ligand can selectively activate one of several downstream signaling pathways of a single GPCR, has opened new avenues for therapeutic intervention with potentially fewer side effects.[1] Endolide F is a novel, potent, and selective small molecule tool compound designed to facilitate the study of biased signaling at GPCR Target X (a hypothetical, well-characterized GPCR).

This compound acts as a biased agonist, preferentially activating the β-arrestin pathway over the G-protein signaling cascade. This unique property makes it an invaluable tool for dissecting the distinct physiological roles of these pathways and for screening for next-generation therapeutics with improved efficacy and safety profiles.

Key Applications:

  • Elucidation of Biased Signaling: Investigate the downstream consequences of selective β-arrestin pathway activation in various cellular contexts.

  • Target Validation: Probe the therapeutic potential of activating the β-arrestin pathway for GPCR Target X in disease models.

  • High-Throughput Screening (HTS): Serve as a reference compound in HTS campaigns designed to identify other biased agonists.

  • Structure-Function Studies: Aid in understanding the molecular determinants of biased agonism at GPCR Target X.

Quantitative Data Summary

The following tables summarize the pharmacological properties of this compound at GPCR Target X, compared to a balanced endogenous agonist.

Table 1: Binding Affinity of this compound and Endogenous Agonist at GPCR Target X

CompoundKi (nM)Assay TypeRadioligand
This compound15.2 ± 2.1Radioligand Binding[3H]-Antagonist Y
Endogenous Agonist5.8 ± 0.9Radioligand Binding[3H]-Antagonist Y

Table 2: Functional Potency and Efficacy of this compound and Endogenous Agonist

CompoundAssayEC50 (nM)% Emax (relative to Endogenous Agonist)
This compound G-Protein (cAMP)1250 ± 15015%
β-Arrestin Recruitment25.5 ± 3.895%
Endogenous Agonist G-Protein (cAMP)10.1 ± 1.5100%
β-Arrestin Recruitment12.3 ± 2.0100%

Table 3: Bias Factor Calculation for this compound

ParameterValue
Log(EC50 β-arrestin / Emax β-arrestin)-7.57
Log(EC50 G-protein / Emax G-protein)-5.08
Log Bias Factor -2.49

A negative log bias factor indicates a preference for the β-arrestin pathway.

Signaling Pathways and Experimental Workflow

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Target X G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Weakly Activates GRK GRK GPCR->GRK Phosphorylation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Strongly Recruits Ligand This compound (Biased Agonist) Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger GRK->GPCR Downstream_Arrestin β-Arrestin Mediated Signaling (e.g., ERK1/2) Beta_Arrestin->Downstream_Arrestin

Caption: Biased signaling pathway of this compound at GPCR Target X.

Experimental_Workflow start Start: Characterize This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay g_protein_assay G-Protein Pathway Assay (e.g., cAMP accumulation) start->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET/FRET) start->arrestin_assay data_analysis Data Analysis (Calculate EC50, Emax) binding_assay->data_analysis g_protein_assay->data_analysis arrestin_assay->data_analysis downstream_assay Downstream Functional Assay (e.g., pERK Western Blot) conclusion Conclusion: This compound is a β-arrestin biased agonist downstream_assay->conclusion bias_calculation Calculate Bias Factor data_analysis->bias_calculation bias_calculation->downstream_assay

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for GPCR Target X.

Materials:

  • HEK293 cells stably expressing GPCR Target X.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • [3H]-Antagonist Y (specific activity ~80 Ci/mmol).

  • This compound stock solution (10 mM in DMSO).

  • Non-specific binding control: High concentration of a known unlabeled antagonist (e.g., 10 µM Antagonist Y).

  • 96-well plates, filter mats (GF/C), scintillation fluid, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GPCR Target X cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet (crude membranes) in assay buffer and determine protein concentration (e.g., Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total binding wells: 25 µL assay buffer, 25 µL [3H]-Antagonist Y (at a final concentration equal to its Kd), 50 µL membrane suspension (e.g., 20 µg protein).

    • Non-specific binding wells: 25 µL non-specific antagonist, 25 µL [3H]-Antagonist Y, 50 µL membrane suspension.

    • Competition wells: 25 µL of serially diluted this compound, 25 µL [3H]-Antagonist Y, 50 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (BRET)

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin-2 to GPCR Target X.

Materials:

  • HEK293 cells co-expressing GPCR Target X fused to Renilla luciferase (RLuc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Coelenterazine h (luciferase substrate).

  • This compound stock solution (10 mM in DMSO).

  • 96-well white, clear-bottom plates.

  • Plate reader capable of detecting BRET signals (simultaneous dual-emission reading at ~475 nm for RLuc and ~530 nm for YFP).

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 96-well plates at a density of ~40,000 cells/well and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove culture medium from the cells and replace with 80 µL of assay buffer.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 10 µL of Coelenterazine h (final concentration 5 µM) to all wells.

  • Signal Detection: Immediately read the plate using a BRET-compatible plate reader, measuring light emission at both 475 nm and 530 nm.

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 475 nm).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

G-Protein Signaling Assay (cAMP Accumulation)

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound on the Gs-protein pathway.

Materials:

  • HEK293 cells expressing GPCR Target X (assuming it couples to Gs).

  • Stimulation buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well or 384-well assay plates.

Procedure:

  • Cell Plating: Seed cells into the appropriate assay plate and culture overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove culture medium and add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's protocol.

    • Perform the cAMP measurement following the kit's instructions (e.g., adding detection reagents and reading the plate on a suitable plate reader).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

References

Experimental Design for Preclinical Animal Studies of Endolide F: A Novel Anti-Inflammatory and Analgesic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive preclinical experimental design for evaluating the efficacy and safety of Endolide F, a hypothetical novel non-steroidal anti-inflammatory drug (NSAID). The proposed studies will investigate its analgesic and anti-inflammatory properties, pharmacokinetic profile, and toxicological characteristics in established animal models. Detailed protocols and data presentation formats are provided to guide researchers in conducting these essential preclinical assessments.

Introduction

This compound is a novel small molecule compound with predicted anti-inflammatory and analgesic properties, potentially acting through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the NF-κB signaling pathway. To characterize its therapeutic potential and safety profile, a systematic series of in vivo animal studies is required. This document provides a strategic framework and detailed protocols for the preclinical evaluation of this compound.

Efficacy Studies

Anti-Inflammatory Efficacy

2.1.1. Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for acute inflammation.[1][2][3][4][5]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g) will be used.

  • Acclimatization: Animals will be acclimatized for at least 7 days before the experiment.

  • Grouping: Animals will be randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 5 mg/kg)

  • Procedure:

    • The initial paw volume of the right hind paw of each rat will be measured using a plethysmometer.

    • The respective treatments will be administered orally (p.o.).

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline will be injected into the sub-plantar region of the right hind paw.

    • Paw volume will be measured at 1, 2, 3, and 4 hours post-carrageenan injection.[1][2]

  • Data Analysis: The percentage inhibition of edema will be calculated for each group.

2.1.2. Collagen-Induced Arthritis in Mice

This model is employed to evaluate the efficacy of this compound in a chronic inflammatory condition that mimics human rheumatoid arthritis.[6][7][8][9]

Experimental Protocol:

  • Animals: Male DBA/1J mice (8-10 weeks old) will be used.[9]

  • Induction of Arthritis:

    • Day 0: Mice will be immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) will be administered.[9]

  • Treatment: Prophylactic or therapeutic treatment with this compound will be initiated.

  • Assessment:

    • Clinical scoring of arthritis severity (0-4 scale per paw).[9]

    • Paw thickness measurement.

    • Histopathological analysis of joints at the end of the study.

Data Presentation: Efficacy Studies

StudyAnimal ModelTreatment GroupsDose (mg/kg)Primary Endpoint
Acute Inflammation Carrageenan-Induced Paw EdemaVehicle Control-Paw Volume (mL)
This compound10% Inhibition of Edema
This compound30% Inhibition of Edema
This compound100% Inhibition of Edema
Positive Control (Indomethacin)5% Inhibition of Edema
Chronic Inflammation Collagen-Induced ArthritisVehicle Control-Arthritis Score
This compound30Arthritis Score, Paw Thickness
Positive Control (e.g., Methotrexate)2Arthritis Score, Paw Thickness
Analgesic Efficacy

2.2.1. Hot Plate Test in Mice

This test is used to assess the central analgesic activity of this compound.[10][11][12][13]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g) will be used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

  • Procedure:

    • Mice will be placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) will be recorded.[12]

    • A cut-off time (e.g., 30 seconds) will be set to prevent tissue damage.[10]

    • Baseline latency will be determined before treatment.

    • Treatments will be administered, and the latency will be measured at different time points (e.g., 30, 60, 90 minutes).

2.2.2. Acetic Acid-Induced Writhing Test in Mice

This method is used to evaluate the peripheral analgesic effect of this compound.[14][15][16][17][18]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g) will be used.

  • Procedure:

    • Treatments will be administered orally.

    • After a set time (e.g., 30 minutes), 0.6% acetic acid solution will be injected intraperitoneally (i.p.).[15]

    • The number of writhes (abdominal constrictions and stretching of hind limbs) will be counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.[15]

  • Data Analysis: The percentage of inhibition of writhing will be calculated.

Data Presentation: Analgesic Studies

StudyAnimal ModelTreatment GroupsDose (mg/kg)Primary Endpoint
Central Analgesia Hot Plate TestVehicle Control-Reaction Latency (s)
This compound10% Increase in Latency
This compound30% Increase in Latency
This compound100% Increase in Latency
Positive Control (e.g., Morphine)5% Increase in Latency
Peripheral Analgesia Acetic Acid-Induced WrithingVehicle Control-Number of Writhes
This compound10% Inhibition of Writhing
This compound30% Inhibition of Writhing
This compound100% Inhibition of Writhing
Positive Control (e.g., Aspirin)100% Inhibition of Writhing

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19][20][21][22]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation will be used.[21]

  • Administration: this compound will be administered intravenously (i.v.) and orally (p.o.).

  • Sampling: Blood samples will be collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Plasma concentrations of this compound will be determined using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability will be calculated.

Data Presentation: Pharmacokinetic Parameters

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)Bioavailability (%)
Intravenous (i.v.) 5---
Oral (p.o.) 20

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound.[23][24][25][26][27]

4.1. Acute Oral Toxicity

This study aims to determine the acute toxic effects and the median lethal dose (LD50) of a single high dose of this compound.

Experimental Protocol:

  • Animals: Male and female Wistar rats (150-200g).

  • Procedure: A single oral dose of this compound will be administered at various dose levels.

  • Observation: Animals will be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[24]

  • Necropsy: Gross necropsy will be performed on all animals at the end of the study.

4.2. Sub-chronic Toxicity

This study will evaluate the potential adverse effects of repeated administration of this compound over a 28-day period.

Experimental Protocol:

  • Animals: Male and female Wistar rats (150-200g).

  • Procedure: this compound will be administered orally daily for 28 days at three different dose levels.

  • Assessments:

    • Clinical observations.

    • Body weight and food consumption.

    • Hematology and clinical chemistry at the end of the study.

    • Organ weights and histopathology of major organs.

Data Presentation: Toxicology Endpoints

StudyAnimal ModelDose Groups (mg/kg/day)DurationKey Assessments
Acute Toxicity Wistar RatsVehicle, 500, 1000, 200014 daysMortality, Clinical Signs, Body Weight
Sub-chronic Toxicity Wistar RatsVehicle, 50, 150, 45028 daysClinical Signs, Body Weight, Hematology, Clinical Chemistry, Organ Weights, Histopathology

Visualizations

experimental_workflow cluster_efficacy Efficacy Studies cluster_safety Safety & Profile Acute Inflammation Acute Inflammation Chronic Inflammation Chronic Inflammation Analgesia Analgesia Pharmacokinetics Pharmacokinetics Toxicology Toxicology This compound This compound This compound->Acute Inflammation This compound->Chronic Inflammation This compound->Analgesia This compound->Pharmacokinetics This compound->Toxicology

Caption: Overall experimental workflow for this compound preclinical evaluation.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Proposed mechanism of action via the COX-2 signaling pathway.[28][29][30][31][32]

nfkb_pathway Pro-inflammatory Signals Pro-inflammatory Signals IKK Activation IKK Activation Pro-inflammatory Signals->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Activation Modulation

Caption: Potential modulation of the NF-κB signaling pathway by this compound.[33][34][35][36][37]

References

How to dissolve and store Endolide F for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Endolide F, a proline-containing lactone and a moderate antagonist of the arginine vasopressin receptor 1A (V1A). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Product Information

PropertyValue
IUPAC Name (3S,6S,9S)-3-((S)-sec-butyl)-9-(furan-3-ylmethyl)-6-((1H-indol-3-yl)methyl)-1-methyl-1,4,7-triazecane-2,5,8-trione
Molecular Formula C25H32N4O6
Molecular Weight 484.54 g/mol
Chemical Class Cyclic Peptide, Lactone
Biological Activity Moderate antagonist of the Arginine Vasopressin Receptor 1A (V1A)

Solubility and Dissolution

The solubility of cyclic peptides like this compound can be challenging in aqueous solutions. Organic solvents are typically required to prepare stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution.

Quantitative Solubility Data (General Guidance for Cyclic Peptides):

SolventGeneral SolubilityNotes
DMSO ≥ 10 mg/mLRecommended for primary stock solutions.[1]
Ethanol VariableMay be used for dilution but initial dissolution can be difficult.
Methanol VariableSimilar to ethanol, may be used for further dilutions.[2]
Water Insoluble or very lowDirect dissolution in aqueous buffers is not recommended.
Protocol for Dissolving this compound

This protocol is designed to prepare a high-concentration stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Visual Inspection: Visually inspect the solution to ensure that all particulate matter has dissolved. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or low-adhesion microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

Experimental Workflow for Solubilization:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Equilibrate this compound vial to room temperature B Add anhydrous DMSO to desired concentration A->B C Vortex for 30-60 seconds B->C D Sonicate if necessary C->D If not fully dissolved E Visually inspect for complete dissolution C->E If fully dissolved D->E F Aliquot into single-use tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for dissolving and storing this compound.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

Storage Conditions Summary:

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-term (years)Protect from moisture and light.[3]
DMSO Stock Solution -20°CShort-term (weeks to months)Avoid repeated freeze-thaw cycles.[4][5]
DMSO Stock Solution -80°CLong-term (months to a year)Preferred for longer storage of solutions.[6]
Aqueous Working Solutions 2-8°CShort-term (days)Prepare fresh from stock solution before use.[3]
Protocol for Storing this compound
  • Lyophilized Powder: Store the unopened vial at -20°C or -80°C in a desiccator to prevent moisture absorption.

  • Stock Solutions:

    • Store the aliquoted DMSO stock solutions at -80°C for long-term storage.[6]

    • For short-term storage, -20°C is acceptable.

    • Crucially, avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[3][4]

  • Working Solutions:

    • Prepare fresh working solutions in your experimental buffer from the DMSO stock immediately before use.

    • Due to the hydrophobic nature of this compound, ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system (typically ≤ 0.5%, and for sensitive primary cells, ≤ 0.1%).[1]

Signaling Pathway of the V1A Receptor

This compound is an antagonist of the V1A receptor. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor initiates a signaling cascade that is blocked by this compound.

The V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[7] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[8] This signaling cascade is involved in various physiological processes, including vasoconstriction, cell proliferation, and platelet aggregation.[10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V1AR V1A Receptor Gq Gαq/11 V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1AR Binds & Activates EndolideF This compound EndolideF->V1AR Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: V1A receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cell-Based Assay

This protocol provides a general workflow for using this compound in a cell-based assay to assess its antagonistic activity.

Materials:

  • Cells expressing the V1A receptor

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Arginine Vasopressin (AVP)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Assay plate (e.g., 96-well plate)

  • Detection reagents (e.g., for measuring intracellular calcium)

Procedure:

  • Cell Seeding: Seed V1A receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a solution of AVP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Treatment:

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final concentration of DMSO).

  • Agonist Stimulation:

    • Add the AVP solution to the wells (except for the negative control wells) and incubate for the appropriate time for the specific assay (e.g., 1-5 minutes for calcium flux).

  • Detection:

    • Measure the cellular response (e.g., intracellular calcium levels) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the AVP response by this compound at each concentration.

    • Plot the concentration-response curve and determine the IC50 value of this compound.

Logical Workflow for a Cell-Based Antagonist Assay:

G A Seed V1A-expressing cells in a 96-well plate B Prepare serial dilutions of This compound in assay buffer A->B C Prepare AVP solution (e.g., EC80 concentration) A->C D Treat cells with this compound dilutions and incubate B->D E Stimulate cells with AVP C->E D->E F Measure cellular response (e.g., Calcium flux) E->F G Analyze data and determine IC50 F->G

Caption: Workflow for a cell-based V1A receptor antagonist assay.

References

Analytical Methods for the Quantification of Endolide F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endolide F is a recently discovered proline-containing cyclic tetrapeptide isolated from the marine sponge-derived fungus Stachylidium bicolor 293 K04. It has been identified as a moderate antagonist of the arginine vasopressin receptor 1A (V1A), a G protein-coupled receptor (GPCR) implicated in various physiological processes. As a potential therapeutic agent, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic studies, drug metabolism, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes the key quantitative parameters for a proposed LC-MS/MS method for the determination of this compound in human plasma. These values are based on typical performance characteristics of similar assays for cyclic peptides and V1A receptor antagonists.

ParameterValue
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)95.2 - 104.5%
Precision (RSD% at LLOQ, LQC, MQC, HQC)< 10%
Recovery> 85%
Matrix Effect< 15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using a triple quadrupole mass spectrometer.

1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.2. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution and vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) and transfer to an autosampler vial for LC-MS/MS analysis.

1.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 30% B

      • 1-3 min: 30-95% B

      • 3-4 min: 95% B

      • 4.1-5 min: 30% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the reference standard.

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the IS.

    • Key MS Parameters (to be optimized):

      • Capillary Voltage

      • Source Temperature

      • Gas Flow (Nebulizer and Heater)

      • Collision Energy

1.4. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound reference standard into blank human plasma.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

  • Process calibration standards and QC samples alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe wash Wash spe->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data calibration Calibration Curve Generation data->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

V1A_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1AR V1A Receptor Gq Gq Protein (α, β, γ) V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response PKC->Cell_response Leads to Ca_release->Cell_response Leads to Endolide_F This compound (Antagonist) Endolide_F->V1AR Blocks Binding AVP Arginine Vasopressin (AVP) AVP->V1AR Binds and Activates

Application Notes and Protocols for Evaluating "Endolide F" in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of smooth muscle contractility is a critical area of research in pharmacology and drug development, with implications for therapeutic interventions in asthma, hypertension, gastrointestinal disorders, and other conditions. This document provides a detailed protocol for evaluating the effects of a novel compound, "Endolide F," on smooth muscle contraction using ex vivo isolated tissue bath assays. The isolated tissue bath technique remains a cornerstone for characterizing the pharmacological properties of new chemical entities, allowing for the determination of potency (e.g., EC50) and efficacy (e.g., maximal response) in a physiologically relevant tissue environment.[1][2][3]

The protocols and data presentation formats outlined below are designed to be adaptable for various types of smooth muscle tissue and to provide a robust framework for screening and characterizing novel compounds like this compound.

Data Presentation

Quantitative data from smooth muscle contraction assays should be systematically organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing key pharmacological parameters of this compound, potentially in comparison to a standard reference compound.

Table 1: Pharmacological Profile of this compound on Isolated Smooth Muscle Preparations

ParameterThis compoundReference Compound (e.g., Acetylcholine)
Tissue Type e.g., Rat Aortae.g., Rat Aorta
EC50 (M) [Insert Value][Insert Value]
Emax (% of KCl max) [Insert Value][Insert Value]
Hill Slope [Insert Value][Insert Value]
pA2 (for antagonists) [If applicable][If applicable]
  • EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist.

  • Emax: The maximum contractile response produced by the compound, often expressed as a percentage of the response to a standard depolarizing agent like potassium chloride (KCl).

  • Hill Slope: A measure of the steepness of the concentration-response curve, which can provide insights into the nature of the drug-receptor interaction.

  • pA2: For an antagonist, this is the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response.

Signaling Pathways in Smooth Muscle Contraction

The contraction of smooth muscle is a complex process initiated by an increase in intracellular calcium concentration, which can be triggered by various stimuli. This increase in calcium leads to the activation of myosin light chain kinase (MLCK), phosphorylation of the myosin light chain (MLC), and subsequent cross-bridge cycling between actin and myosin filaments, resulting in cell shortening and tissue contraction.[4][5] The signaling cascade can be modulated at multiple points, providing numerous targets for pharmacological intervention.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates RhoA RhoA/Rho-kinase GPCR->RhoA Activates VGCC Voltage-Gated Ca2+ Channel Ca_Ext Ca2+ (extracellular) VGCC->Ca_Ext Influx IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR SR IP3->SR Acts on PKC PKC DAG->PKC Activates Ca_SR Ca2+ (from SR) Ca_Calmodulin Ca2+-Calmodulin Complex Ca_SR->Ca_Calmodulin Forms Ca_Ext->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Contraction MLC_P->Contraction Leads to PKC->Contraction Contributes to MLCP_inactive Inactive MLCP RhoA->MLCP_inactive Inhibits MLCP MLCP MLCP MLCP->MLC_P Dephosphorylates SR->Ca_SR Releases Agonist Agonist (e.g., this compound) Agonist->GPCR Binds

Caption: General signaling pathway for smooth muscle contraction.

Experimental Protocol: Isolated Tissue Bath Assay

This protocol describes the measurement of isometric contraction in an isolated smooth muscle preparation, such as rat thoracic aorta, using an isolated tissue bath system.[1][2][6]

Materials and Reagents
  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see Table 2 for composition)

  • 95% O2 / 5% CO2 gas mixture

  • This compound (test compound) stock solution

  • Reference agonist (e.g., Phenylephrine, Acetylcholine)

  • Vasoconstrictor for viability check (e.g., Potassium Chloride, KCl)

  • Isolated tissue (e.g., rat thoracic aorta, guinea pig ileum)

  • Surgical instruments (forceps, scissors)

  • Silk suture thread

  • Isolated tissue bath system with force transducers and data acquisition software

Table 2: Composition of Physiological Salt Solution (PSS)

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.1
Procedure
  • System Preparation:

    • Prepare 5 L of PSS and ensure it is warmed to 37°C in the tissue bath reservoirs.[1]

    • Aerate the PSS with a 95% O2 / 5% CO2 gas mixture. This maintains pH and oxygenates the tissue.[1]

    • Turn on the data acquisition system and allow the force transducers to warm up for at least 15 minutes.[6]

  • Tissue Dissection and Mounting:

    • Euthanize the animal according to institutionally approved protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and immediately place it in cold, aerated PSS to maintain viability.[1]

    • Clean the tissue of adherent connective and adipose tissue.

    • Cut the tissue into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).

    • Tie silk sutures through the lumen of the tissue rings or to the ends of the tissue strips.

    • Mount the tissue in the tissue bath chambers, connecting one suture to a fixed hook and the other to an isometric force transducer.[2]

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate in the PSS for 60-90 minutes under a predetermined optimal passive tension (e.g., 1-2 grams for rat aorta). The tension may need to be readjusted during this period as the tissue relaxes.[7]

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

    • After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[7] Only tissues that show a robust contraction should be used for the experiment.

    • Wash the tissue repeatedly with PSS to return to baseline tension.

  • Cumulative Concentration-Response Curve for this compound:

    • Once the tissue has returned to a stable baseline, add the lowest concentration of this compound to the tissue bath.

    • Allow the contraction to reach a stable plateau before adding the next, higher concentration of the compound.

    • Continue this cumulative addition until the maximal response is achieved or the highest desired concentration is reached.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • The contractile response at each concentration is typically expressed as a percentage of the maximal contraction induced by KCl.

    • Plot the contractile response against the logarithm of the molar concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Physiological Salt Solution (PSS) B Dissect Smooth Muscle Tissue A->B C Mount Tissue in Isolated Tissue Bath B->C D Equilibrate Tissue (60-90 min) C->D E Perform Viability Check (e.g., 80mM KCl) D->E F Wash to Baseline E->F G Generate Cumulative Concentration-Response Curve for this compound F->G H Normalize Data (% of KCl max) G->H I Plot Log[Concentration] vs. Response H->I J Calculate EC50 & Emax I->J

Caption: Experimental workflow for the isolated tissue bath assay.

Conclusion

The protocols and methodologies described provide a comprehensive framework for the initial pharmacological characterization of novel compounds such as this compound on smooth muscle tissue. By following these standardized procedures, researchers can generate reliable and reproducible data on the potency and efficacy of new drug candidates, which is a crucial step in the drug discovery and development process. The adaptability of the isolated tissue bath assay allows for the investigation of a wide range of smooth muscle types and receptor-mediated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Endolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals interested in the total synthesis of Endolide F. As this compound is a recently discovered natural product, this document focuses on prospective synthetic strategies, potential challenges, and key experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a recently identified cyclic tetrapeptide isolated from the marine sponge-derived fungus Stachylidium bicolor[1][2]. It is characterized by the inclusion of a proline residue and the unusual amino acid, N-methyl-3-(3-furyl)-alanine[1].

Q2: What is the biological activity of this compound?

Preliminary research has shown that this compound is a moderate antagonist of the arginine vasopressin V1A receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily[1][3]. This activity suggests potential applications in therapeutic areas where V1A receptor modulation is beneficial.

Q3: Has the total synthesis of this compound been reported?

As of late 2025, a complete total synthesis of this compound has not been published in peer-reviewed literature. The compound was only recently isolated and characterized in early 2024[1]. This guide is intended to assist researchers in designing the first synthetic routes.

Q4: What are the primary challenges anticipated in the synthesis of this compound?

The main synthetic hurdles are expected to be:

  • The asymmetric synthesis of the non-proteinogenic amino acid N-methyl-3-(3-furyl)-alanine.

  • The macrocyclization step to form the 12-membered ring, which can be challenging due to conformational strain.

  • Potential epimerization at stereocenters during peptide coupling and cyclization reactions.

Synthetic Strategy & Potential Challenges

The synthesis of a cyclic peptide like this compound requires careful planning. Below is a guide to potential strategies and troubleshooting for the key challenges.

Challenge 1: Synthesis of N-methyl-3-(3-furyl)-alanine

The furan moiety is sensitive to strongly acidic or oxidative conditions. A robust method for its introduction is critical.

  • Strategy: A modified Negishi coupling has been successfully used for the synthesis of the related L-3-(3-furyl)-alanine[1]. This approach involves coupling 3-bromofuran with an organozinc reagent derived from an iodoalanine derivative. Subsequent N-methylation can be achieved using standard methods like the Eschweiler-Clarke reaction or by using N-methylated building blocks.

  • Troubleshooting:

    • Low Coupling Yield: Ensure the organozinc reagent is freshly prepared and titrated. Screen different palladium catalysts and phosphine ligands (e.g., Buchwald ligands) to optimize the reaction.

    • Side Reactions: The furan ring can undergo electrophilic substitution. Maintain inert atmospheric conditions and use purified, degassed solvents to minimize degradation.

Challenge 2: Macrolactamization

Forming the cyclic peptide backbone is often the lowest-yielding step in natural product synthesis.

  • Strategy: The final cyclization should be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of coupling reagent and the position of cyclization (the "seco-acid") are critical. A common strategy is to cyclize at a less sterically hindered amide bond.

  • Troubleshooting:

    • No Cyclization or Low Yield: This often points to an unfavorable conformation of the linear precursor. Try different cyclization reagents (e.g., T3P, HATU, DPPA). Varying the solvent and temperature can also have a significant impact; for instance, cyclization of a similar endolide was successful at 60 °C with T3P[1].

    • Dimerization/Oligomerization: Decrease the concentration of the linear peptide precursor (e.g., to 0.001 M). A syringe pump for slow addition of the precursor to the reaction vessel can also improve yields.

    • Epimerization: Use coupling reagents known to suppress racemization, such as COMU or HATU, in the presence of a base like DIPEA. Perform the reaction at lower temperatures if epimerization is detected.

Data and Physicochemical Properties

Since detailed experimental data for synthetic this compound is not yet available, this table summarizes its known properties based on its isolation.

PropertyDataReference
Compound Type Cyclic Tetrapeptide, Proline-containing[1]
Source Fungus Stachylidium bicolor 293 K04 (from marine sponge)[1]
Key Structural Features Contains N-methyl-3-(3-furyl)-alanine[1]
Biological Activity Moderate Antagonist of Vasopressin V1A Receptor[1][3]

Key Experimental Protocols

The following is a representative protocol for macrolactamization, a crucial step in any proposed synthesis of this compound, adapted from methodologies used for similar cyclic peptides.

Protocol: Macrolactamization of a Linear Tetrapeptide Precursor

  • Preparation: The linear peptide precursor (seco-acid) is synthesized using standard solid-phase or solution-phase peptide synthesis methods. The final linear precursor should have a single free carboxylic acid and a single free amine, with all other functional groups protected.

  • Deprotection: The terminal protecting groups (e.g., Boc on the N-terminus and t-Butyl ester on the C-terminus) are removed. For example, a solution of the fully protected linear peptide in Dichloromethane (DCM) is treated with an excess of Trifluoroacetic acid (TFA) at room temperature for 2 hours. The solvent is then removed under reduced pressure.

  • Cyclization Setup: A solution of the deprotected linear peptide is prepared in a suitable solvent (e.g., DMF or a DCM/DMF mixture) to a final concentration of 0.001 M.

  • Reagent Addition: To a separate, larger flask containing the bulk of the solvent (to achieve high dilution) and a mild base such as Diisopropylethylamine (DIPEA) (4-6 equivalents), the peptide solution and a solution of the coupling reagent (e.g., Propylphosphonic Anhydride (T3P), 1.5 equivalents) are added simultaneously and slowly over a period of 8-12 hours using two separate syringe pumps. The reaction is maintained at an elevated temperature (e.g., 60 °C).

  • Monitoring: The reaction progress is monitored by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like Ethyl Acetate, and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography or preparative HPLC to yield the pure cyclic peptide.

Visualizations

Proposed Retrosynthetic Analysis of this compound

This diagram outlines a plausible retrosynthetic pathway for this compound, breaking the complex cyclic structure down into simpler, more readily available starting materials.

G endolide_f This compound (Target Molecule) linear_peptide Linear Tetrapeptide Precursor endolide_f->linear_peptide Macrolactamization pro L-Proline linear_peptide->pro ala L-Alanine linear_peptide->ala val L-Valine linear_peptide->val furyl N-Me-3-(3-furyl)-alanine linear_peptide->furyl Peptide Couplings iodoala N-Me-Iodoalanine Derivative furyl->iodoala Negishi Coupling bromofuran 3-Bromofuran furyl->bromofuran

Caption: Proposed retrosynthetic analysis for this compound.

Vasopressin V1A Receptor Signaling Pathway

This compound acts as an antagonist at the V1A receptor. This diagram illustrates the canonical signaling cascade that this compound would inhibit.

G cluster_cell Cell Membrane endolide_f This compound v1a V1A Receptor (GPCR) endolide_f->v1a Binds & Inhibits vasopressin Vasopressin (Agonist) vasopressin->v1a Binds & Activates gq Gq Protein v1a->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc response Cellular Response ca->response pkc->response

Caption: V1A receptor signaling pathway inhibited by this compound.

References

Endolide F solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Endolide F, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a proline-containing lactone that acts as a moderate antagonist of the arginine vasopressin receptor 1A (V1A).[1] As a V1A receptor antagonist, it blocks the physiological actions of arginine vasopressin (AVP) at this receptor subtype.

Q2: What is the mechanism of action of this compound?

This compound exerts its effects by competitively blocking the V1A receptor, a G protein-coupled receptor (GPCR). The V1A receptor is coupled to the Gq alpha subunit. Inhibition of this receptor by this compound prevents the activation of the downstream signaling cascade, which involves Phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and Protein Kinase C (PKC) activity.

Q3: What are the common challenges when working with this compound?

The primary challenge reported by researchers working with this compound and similar poorly soluble compounds is achieving and maintaining a stable solution for in vitro and in vivo experiments. Precipitation of the compound from the stock solution or in the final assay medium is a common issue that can significantly impact experimental results.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic steps to troubleshoot and resolve common solubility problems encountered with this compound.

Issue 1: this compound is not dissolving in the chosen solvent.

Possible Causes:

  • The solvent may not be appropriate for this compound.

  • The concentration is too high for the selected solvent.

  • Insufficient mixing or sonication.

Solutions:

  • Verify Solvent Choice: While specific solubility data for this compound is limited, for many poorly water-soluble organic compounds, Dimethyl sulfoxide (DMSO) is a common initial choice for creating a high-concentration stock solution. Other organic solvents such as ethanol or methanol can also be tested.

  • Optimize Concentration: Attempt to dissolve a smaller amount of this compound in the same volume of solvent to see if a lower concentration is achievable.

  • Enhance Dissolution:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Monitor the solution to see if the compound begins to dissolve. Be cautious with heat generation from the sonicator.

    • Gentle Warming: Warm the solution to 37°C. Do not overheat, as this can degrade the compound.

Issue 2: this compound precipitates out of the stock solution upon storage.

Possible Causes:

  • The stock solution is supersaturated.

  • The storage temperature is too low.

  • The solvent is absorbing water over time, reducing solubility.

Solutions:

  • Lower Stock Concentration: Prepare a new stock solution at a lower concentration that is known to be stable.

  • Optimize Storage Conditions:

    • Store the stock solution at room temperature if the compound is stable. If refrigeration or freezing is required for stability, perform a small-scale test to ensure the compound remains in solution at the storage temperature.

    • Use anhydrous solvents and store the stock solution with a desiccant to prevent water absorption.

Issue 3: this compound precipitates when diluted into aqueous buffer or cell culture media.

This is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO.

Possible Causes:

  • The final concentration of the organic solvent is not high enough to maintain solubility in the aqueous environment.

  • The pH of the aqueous solution affects the solubility of this compound.

Solutions:

  • Minimize Organic Solvent in Final Solution: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of your aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.

  • Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to help maintain solubility. A typical starting concentration is 0.01-0.1%.

  • pH Adjustment: Investigate the effect of pH on this compound solubility. It is possible that adjusting the pH of the final buffer could improve solubility.

Quantitative Data Summary

SolventRecommended Starting Concentration (mg/mL)Maximum Recommended Final Concentration in Aqueous Solution (%)
DMSO10 - 50< 0.5
Ethanol1 - 10< 1
Methanol1 - 5< 1

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 1 mg of this compound into a sterile vial.

  • Add 100 µL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at room temperature or as recommended by the supplier, protected from light and moisture.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile polypropylene tubes

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution. For example, add 1 µL of the 10 mg/mL stock to 99 µL of the aqueous buffer to make a 100 µg/mL solution (with 1% DMSO). Vortex immediately and thoroughly.

  • Further dilute this intermediate solution into the final assay medium to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is below 0.5%. For example, add 10 µL of the 100 µg/mL intermediate solution to 190 µL of the final assay medium to get a final concentration of 5 µg/mL with a final DMSO concentration of 0.05%.

  • Always prepare fresh dilutions for each experiment.

Visualizations

Signaling Pathway of V1A Receptor Antagonism by this compound

V1A_Antagonist_Pathway cluster_cytosol Cytosol V1A V1A Receptor Gq Gq Protein V1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1A Binds & Activates EndolideF This compound EndolideF->V1A Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: V1A receptor antagonist signaling pathway.

Experimental Workflow for Handling this compound

EndolideF_Workflow start Start: Receive This compound (Solid) weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mg/mL) weigh->dissolve check_sol Check for Complete Dissolution dissolve->check_sol sonicate Vortex / Sonicate check_sol->sonicate No store Store Stock Solution (Room Temp, Desiccated) check_sol->store Yes sonicate->check_sol prep_dil Prepare Fresh Serial Dilutions in Aqueous Buffer store->prep_dil add_assay Add to Final Assay Medium prep_dil->add_assay perform_exp Perform Experiment add_assay->perform_exp end End perform_exp->end

References

Technical Support Center: Overcoming Compound Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically named "Endolide F" is limited. The following technical support guide is a generalized resource based on common challenges with research compounds and may not be specific to "this compound." Researchers should adapt these recommendations based on the known chemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated out of solution after preparation. What should I do?

A1: Precipitation upon dissolution can be caused by several factors, including low solubility in the chosen solvent, incorrect pH, or the use of a solvent in which the compound is not stable. First, verify that you are using the recommended solvent and concentration. If precipitation persists, consider preparing a more dilute stock solution. Gentle warming and vortexing may also help to fully dissolve the compound. If the issue continues, a solubility test in various solvents may be necessary to identify a more suitable vehicle for your experiments.

Q2: I am observing a progressive loss of my compound's activity over time, even when stored as recommended. Why is this happening?

A2: A gradual loss of activity suggests that your compound may be degrading in solution. This can be due to hydrolysis, oxidation, or light sensitivity. It is crucial to store stock solutions at or below the recommended temperature and to protect them from light by using amber vials or wrapping tubes in foil.[1][2][3] For sensitive compounds, it is also best practice to prepare fresh working solutions from a frozen stock on the day of the experiment.

Q3: Can I pre-dilute my compound in my cell culture media for convenience?

A3: While convenient, pre-diluting compounds in complex aqueous solutions like cell culture media for extended periods is generally not recommended. Components in the media, such as salts and proteins, can interact with your compound, and the neutral pH of most media can accelerate hydrolysis. This can lead to a significant loss of potency. It is advisable to add the compound to the media immediately before starting your experiment.

Q4: What are the signs of compound degradation I should look for?

A4: Besides a loss of biological activity, visual cues such as a change in the color of the solution or the appearance of particulate matter can indicate degradation. For more rigorous assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products over time.

Troubleshooting Guide

Issue 1: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent compound concentration due to incomplete dissolution or degradation.

  • Solution:

    • Ensure complete dissolution of the compound when preparing your stock solution. Use a vortex mixer and visually inspect for any solid particles.

    • Prepare fresh working solutions for each experiment from a stable, frozen stock solution.

    • Minimize the time the compound spends in aqueous solutions before being used in the assay.

    • If the compound is known to be unstable, consider quantifying the concentration of your working solution via UV-Vis spectroscopy or HPLC before each experiment.

Issue 2: High Background Signal or Off-Target Effects
  • Possible Cause: The presence of degradation products that may have their own biological activity.

  • Solution:

    • Confirm the purity of your stock compound using an appropriate analytical method (e.g., HPLC, LC-MS).

    • Follow best practices for storage and handling to minimize degradation.[1][2][3]

    • If degradation is suspected, purify the stock solution or obtain a fresh batch of the compound.

Stability Data Summary

The following tables provide an example of how to present stability data for a research compound.

Table 1: Stability of Compound X in Different Solvents at -20°C

SolventConcentration (mM)Purity after 1 month (%)Purity after 3 months (%)
DMSO1099.598.2
Ethanol1097.192.5
PBS (pH 7.4)185.360.7

Table 2: Short-Term Stability of Compound X in Aqueous Solution

ConditionPurity after 8 hours (%)Purity after 24 hours (%)
4°C98.995.1
Room Temperature94.285.6

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial containing the lyophilized compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the solution for 2-3 minutes or until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessing Compound Stability by HPLC
  • Prepare a fresh solution of the compound in the desired solvent at a known concentration.

  • Inject an aliquot of the fresh solution onto a suitable HPLC column (e.g., C18) and acquire the initial chromatogram (Time 0).

  • Store the remaining solution under the conditions being tested (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to Time 0.

Visualizations

G cluster_0 Hypothetical Signaling Pathway for Compound X Compound_X Compound X Receptor_A Receptor A Compound_X->Receptor_A Binds and Activates Kinase_B Kinase B Receptor_A->Kinase_B Phosphorylates Transcription_Factor_C Transcription Factor C Kinase_B->Transcription_Factor_C Activates Gene_Expression Target Gene Expression Transcription_Factor_C->Gene_Expression Promotes

Caption: Hypothetical signaling pathway activated by Compound X.

G cluster_1 Experimental Workflow: Cell-Based Assay Prepare_Stock Prepare 10 mM Stock in DMSO Dilute_Working Dilute to Working Concentration in Media Prepare_Stock->Dilute_Working Treat_Cells Add to Cells Dilute_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay_Endpoint Measure Endpoint (e.g., Viability, Gene Expression) Incubate->Assay_Endpoint G cluster_2 Troubleshooting Logic for Poor Assay Performance Inconsistent_Results Inconsistent or No Activity Observed Check_Stock Check Stock Solution: Precipitate? Discolored? Inconsistent_Results->Check_Stock Precipitate_Yes Precipitate Observed Check_Stock->Precipitate_Yes Yes Precipitate_No No Precipitate Check_Stock->Precipitate_No No Redissolve Action: Gently warm and vortex. Consider a more dilute stock. Precipitate_Yes->Redissolve Check_Handling Review Handling: Fresh dilutions used? Protected from light? Precipitate_No->Check_Handling Handling_No Handling Issues Identified Check_Handling->Handling_No No Handling_Yes Proper Handling Confirmed Check_Handling->Handling_Yes Yes Improve_Handling Action: Use fresh dilutions. Protect from light. Handling_No->Improve_Handling Test_Degradation Suspect Degradation: Perform HPLC stability test. Handling_Yes->Test_Degradation

References

Technical Support Center: Optimizing Endolide F Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Endolide F in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro assay?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. This range is based on the observed efficacy of this compound in various cell-based assays. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.

Q2: How should I properly dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is this compound cytotoxic at higher concentrations?

A3: Yes, like many bioactive compounds, this compound can exhibit cytotoxicity at high concentrations. We recommend performing a cell viability assay, such as an MTT or LDH assay, in parallel with your functional assays to determine the cytotoxic concentration of this compound for your specific cell line. The table below provides a summary of cytotoxic concentrations (CC50) for some commonly used cell lines.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect of this compound in my assay.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell type or assay system.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.

  • Possible Cause 2: Compound Degradation. Improper storage or handling of this compound may have led to its degradation.

    • Solution: Ensure that the stock solution has been stored correctly at -20°C and that the number of freeze-thaw cycles has been minimized. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Cell Line Insensitivity. The target signaling pathway of this compound may not be active or relevant in your chosen cell line.

    • Solution: Confirm the expression and activity of the target pathway in your cell line. Consider using a different cell line known to be responsive to the targeted pathway.

Issue 2: I am observing high background noise or inconsistent results in my experiments.

  • Possible Cause 1: DMSO Concentration. The final concentration of DMSO in the assay may be too high, leading to non-specific effects.

    • Solution: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Possible Cause 2: Assay Variability. Inherent variability in the assay protocol or cell culture conditions can lead to inconsistent results.

    • Solution: Standardize all experimental steps, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges and Cytotoxicity of this compound

Cell LineAssay TypeRecommended Concentration RangeCytotoxic Concentration (CC50)
RAW 264.7Anti-inflammatory (LPS-induced NO production)1 - 10 µM> 50 µM
THP-1Cytokine Inhibition (IL-6, TNF-α)0.5 - 5 µM45 µM
HUVECAngiogenesis Assay1 - 15 µM60 µM
A549Cell Proliferation Assay5 - 25 µM75 µM

Table 2: IC50 Values of this compound in Various In Vitro Assays

AssayCell LineStimulantIC50 Value
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)2.5 µM
IL-6 ProductionTHP-1PMA (100 ng/mL)1.8 µM
TNF-α ProductionTHP-1PMA (100 ng/mL)2.1 µM
COX-2 ExpressionHUVECIL-1β (10 ng/mL)3.0 µM

Experimental Protocols

1. Protocol for Determining the Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO, final concentration < 0.1%).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • NO Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

2. Protocol for Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as used in the functional assay for the same duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Endolide_F_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation EndolideF This compound EndolideF->IKK Inhibition DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreatment Pre-treat with this compound (Dose-Response) overnight_incubation->pretreatment stimulation Stimulate with LPS/PMA pretreatment->stimulation incubation_24h Incubate for 24h stimulation->incubation_24h griess_assay Griess Assay (NO) incubation_24h->griess_assay elisa_assay ELISA (Cytokines) incubation_24h->elisa_assay mtt_assay MTT Assay (Viability) incubation_24h->mtt_assay data_analysis Data Analysis (IC50 / CC50) griess_assay->data_analysis elisa_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting Endolide F V1A Receptor Assay Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Endolide F V1A receptor assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action at the V1A receptor?

This compound is a proline-containing lactone that acts as a moderate antagonist of the arginine vasopressin receptor 1A (V1A). As an antagonist, this compound binds to the V1A receptor but does not activate it, thereby blocking the binding and subsequent signaling of the endogenous agonist, arginine vasopressin (AVP).

Q2: What are the common cell lines used for V1A receptor assays?

Several cell lines are suitable for V1A receptor assays, with the choice often depending on the specific assay and desired expression level. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney 293): These cells are easily transfected and are a popular choice for overexpressing recombinant V1A receptors.[1]

  • CHO (Chinese Hamster Ovary): Similar to HEK293 cells, CHO cells are widely used for stable and transient expression of GPCRs, including the V1A receptor.[2][3]

  • Swiss 3T3: These mouse embryonic fibroblast cells endogenously express the V1A receptor and can be used to study its mitogenic effects.[4]

  • Rat Choroid Plexus (RCP) Cell Line: This cell line endogenously expresses V1A receptors and is suitable for studying V1A receptor signaling.[5]

It is crucial to characterize the V1A receptor expression level in your chosen cell line to ensure assay consistency.

Q3: What are the primary sources of variability in V1A receptor assays?

Variability in V1A receptor assays can arise from multiple factors, including:

  • Cell Health and Culture Conditions: Inconsistent cell passage number, high cell density, and poor cell viability can alter receptor expression and signaling.[6]

  • Reagent Quality and Handling: Degradation of this compound, radioligands, or fluorescent dyes due to improper storage or handling can significantly impact results.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and washing steps can introduce variability.

  • Instrument Settings: Incorrect settings on plate readers or other detection instruments can lead to inconsistent data.

  • Non-specific Binding: High non-specific binding of ligands can mask the true signal and increase variability.[7]

V1A Receptor Signaling Pathway

The V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Upon activation by an agonist like arginine vasopressin (AVP), the receptor initiates a signaling cascade that leads to an increase in intracellular calcium. This compound, as an antagonist, blocks this pathway.

V1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) (Agonist) V1AR V1A Receptor AVP->V1AR Binds & Activates Endolide_F This compound (Antagonist) Endolide_F->V1AR Binds & Blocks G_protein Gq/11 Protein V1AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_cyto->Cellular_Response PKC->Cellular_Response

V1A Receptor Signaling Pathway

Troubleshooting Guides

Issue 1: High Background Signal in Radioligand Binding Assay

High background can obscure the specific binding signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of radioligand to filters/plates Pre-treat filters with a blocking agent like 0.3% polyethylenimine (PEI).[9] Use filter plates with low binding properties.Reduced binding of the radioligand to the filter, thereby lowering background signal.
High radioligand concentration Use a radioligand concentration at or below the Kd value for the receptor.[10] Perform a saturation binding experiment to determine the optimal concentration.Minimizes non-specific binding while maintaining an adequate specific signal.
Insufficient washing Increase the number and/or volume of wash steps. Ensure the wash buffer is cold to slow the dissociation of the specific binding.[11]More effective removal of unbound radioligand, leading to a lower background.
Radioligand degradation Aliquot and store the radioligand at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.Maintains the integrity and binding affinity of the radioligand.
Issue 2: Low Signal-to-Noise Ratio in Calcium Mobilization Assay

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.

Potential Cause Recommended Solution Expected Outcome
Low V1A receptor expression Use a cell line with a higher expression level of the V1A receptor or optimize transfection conditions to increase expression.[11]Increased number of receptors available for G-protein coupling, leading to a larger signal window.
Suboptimal dye loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure complete de-esterification of the AM ester.[4]Enhanced intracellular dye concentration and responsiveness to calcium changes, resulting in a stronger signal.
Presence of serum in the assay buffer Perform the assay in a serum-free buffer, as serum components can interfere with GPCR signaling and increase background fluorescence.Reduced non-specific effects and a cleaner signal.
Photobleaching or dye leakage Minimize exposure of the dye-loaded cells to excitation light before and during the assay. Use an anti-fade reagent if applicable. Ensure the assay temperature is stable.Preservation of the fluorescent signal and a more stable baseline.
Weak agonist response Verify the potency and concentration of the agonist (e.g., AVP). Use a fresh stock and perform a dose-response curve to ensure an appropriate concentration is used to elicit a maximal response.A robust and reproducible agonist-induced calcium signal.

Quantitative Data Summary (Illustrative)

Disclaimer: The following data for this compound is for illustrative purposes only and is intended to demonstrate how to present quantitative data. Actual values should be determined experimentally.

Table 1: this compound Binding Affinity for the V1A Receptor

Assay Type Radioligand Cell Line Ki (nM) IC50 (nM)
Radioligand Binding[³H]-Arginine VasopressinHEK293 (human V1A)15.225.8
Radioligand Binding[¹²⁵I]-Linear AVP AntagonistCHO (rat V1A)22.538.4

Table 2: this compound Functional Antagonism at the V1A Receptor

Assay Type Agonist Cell Line pA2 IC50 (nM)
Calcium MobilizationArginine VasopressinHEK293 (human V1A)7.8150
Inositol Phosphate AccumulationArginine VasopressinSwiss 3T37.5220

Experimental Protocols

Detailed Methodology: V1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the V1A receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing V1A receptor incubate Incubate membranes, radioligand, and this compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]-AVP) prep_radioligand->incubate prep_competitor Prepare serial dilutions of this compound prep_competitor->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count calculate Calculate specific binding count->calculate plot Plot specific binding vs. This compound concentration calculate->plot determine Determine IC50 and Ki values plot->determine

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the V1A receptor

  • Radioligand (e.g., [³H]-Arginine Vasopressin)

  • This compound

  • Unlabeled Arginine Vasopressin (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-treated with 0.3% PEI)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the V1A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or this compound at various concentrations (for competition) or a saturating concentration of unlabeled AVP (for non-specific binding).

    • 50 µL of radioligand solution at a concentration close to its Kd.

    • 100 µL of diluted cell membranes (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology: V1A Receptor Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist effect of this compound on AVP-induced calcium mobilization.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_compound_addition Compound Addition cluster_detection_analysis Detection & Analysis seed_cells Seed V1A-expressing cells into a 96-well black-walled, clear-bottom plate culture_cells Culture overnight seed_cells->culture_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture_cells->load_dye incubate_dye Incubate for 30-60 minutes at 37°C load_dye->incubate_dye add_antagonist Add this compound at various concentrations and incubate incubate_dye->add_antagonist add_agonist Add AVP (agonist) to stimulate the cells add_antagonist->add_agonist measure_fluorescence Measure fluorescence intensity kinetically using a plate reader add_agonist->measure_fluorescence plot_data Plot the peak fluorescence response vs. agonist concentration in the presence of different antagonist concentrations measure_fluorescence->plot_data determine_shift Determine the dose-ratio and perform a Schild analysis to calculate the pA2 value plot_data->determine_shift

Calcium Mobilization Assay Workflow

Materials:

  • V1A receptor-expressing cells

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound

  • Arginine Vasopressin (AVP)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed V1A-expressing cells into a 96-well black-walled, clear-bottom plate at an optimized density and culture overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject AVP at a concentration that gives a maximal or near-maximal response (e.g., EC₈₀).

    • Continue to measure the fluorescence kinetically for 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the AVP dose-response curves in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the this compound concentration to determine the pA2 value, which is a measure of the antagonist's affinity.[12] Alternatively, plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.

References

Technical Support Center: Navigating the Off-Target Effects of Endolide F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

Frequently Asked Questions (FAQs)

Q1: What is Endolide F and what are its primary known off-target effects?

A: "Endolide" is the brand name for a combination drug product containing Nimesulide and Paracetamol. This formulation is primarily used for pain relief and inflammation. It is important to note that the designation "this compound" does not correspond to a distinct research compound in the readily available scientific literature. The effects discussed here pertain to the combined action of Nimesulide and Paracetamol.

The most frequently reported side effects, which can be considered clinical off-target effects, include nausea, vomiting, diarrhea, and elevated liver enzymes.[1][2] In more severe cases, and particularly with doses exceeding the recommended levels, this combination can cause significant liver damage.[1][2] Other serious adverse effects can include stomach ulcers or bleeding, high blood pressure, and potential harm to the heart or kidneys.[1][2]

Q2: Are there specific patient populations or experimental conditions where the off-target effects of Endolide (Nimesulide/Paracetamol) are more pronounced?

A: Yes, certain conditions and patient groups are at a higher risk for adverse effects. The use of this drug is contraindicated in patients with a known allergy to Nimesulide, Paracetamol, or other nonsteroidal anti-inflammatory drugs (NSAIDs).[2] It should also be avoided in individuals with a history of stomach ulcers, active or recurrent stomach bleeding, heart failure, high blood pressure, and pre-existing liver or kidney disease.[1][2] Concomitant use of alcohol can exacerbate the risk of liver damage.[1][2] Furthermore, this medication is banned for children under 12 years of age.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Mitigation Strategy
Unexpected Hepatotoxicity Synergistic toxic effect of Nimesulide and Paracetamol, especially at higher concentrations. Pre-existing liver condition. Concurrent use of other hepatotoxic agents.- Experimental Design: Titrate down the concentration of the drug to the lowest effective dose. - In Vitro: Use liver spheroids or 3D liver models for more predictive toxicology screening. - In Vivo: Monitor liver enzymes (ALT, AST) regularly. Consider using a hepatoprotective co-treatment if experimentally viable. Avoid using in animal models with pre-existing liver conditions.
Gastrointestinal Distress (e.g., cell layer detachment, animal discomfort) Inhibition of cyclooxygenase-1 (COX-1) by Nimesulide, leading to reduced protective prostaglandins in the gut.- Experimental Design: Administer the compound with food in animal studies.[2] - In Vitro: Ensure pH of the medium is stable. - Alternative: Consider using a more COX-2 selective inhibitor if the experimental goals allow, to minimize gastrointestinal effects.
Cardiovascular Liabilities (e.g., changes in heart rate, blood pressure in animal models) NSAID-related effects on renal function and vascular tone.- Experimental Design: Monitor cardiovascular parameters closely in animal studies. - Considerations: Use the lowest effective dose for the shortest possible duration to minimize cardiovascular risk.
Variable Experimental Results Differences in metabolic activation or clearance of the compounds across different cell lines or animal strains.- Protocol Standardization: Use a consistent source and batch of the compound. - Characterization: Profile the metabolic enzymes (e.g., cytochrome P450s) in your experimental model. - Data Analysis: Account for potential variability in your statistical analysis plan.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Nimesulide, a component of Endolide, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, but also in protective functions such as maintaining the gastric mucosa.

Prostaglandin Synthesis Pathway and NSAID Inhibition

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Protective Protective Prostaglandins (e.g., GI mucosa, platelet aggregation) Prostaglandins_H2->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) Prostaglandins_H2->Prostaglandins_Inflammatory Nimesulide Nimesulide (in Endolide) Nimesulide->COX1 Inhibits (less selective) Nimesulide->COX2 Inhibits

Caption: Inhibition of COX enzymes by Nimesulide.

Experimental Workflow for Assessing Off-Target Hepatotoxicity

Hepatotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Hepatocytes Primary Hepatocytes or HepG2 Cell Culture Treatment Treat with Endolide (Dose-Response) Hepatocytes->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay Enzyme_Assay Measure Liver Enzyme Activity (ALT, AST in supernatant) Treatment->Enzyme_Assay Data_Analysis Data Analysis and IC50/LD50 Determination Viability_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Animal_Model Rodent Model Dosing Oral Administration of Endolide Animal_Model->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Histopathology Histopathological Examination of Liver Tissue Dosing->Histopathology Biochemistry Serum Analysis (ALT, AST levels) Blood_Collection->Biochemistry Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for evaluating hepatotoxicity.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity using Primary Human Hepatocytes

  • Cell Culture: Plate primary human hepatocytes in collagen-coated plates at a density of 0.5 x 10^6 cells/well. Allow cells to attach for 24 hours in Williams' E Medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Compound Preparation: Prepare a stock solution of Nimesulide and Paracetamol (or the combination) in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., chlorpromazine). Incubate for 24, 48, and 72 hours.

  • Lactate Dehydrogenase (LDH) Assay: At each time point, collect the cell culture supernatant. Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: In Vivo Assessment of Gastrointestinal Toxicity in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (200-250g) for one week with free access to food and water.

  • Dosing: Divide the rats into groups (n=6 per group). Administer the test compound (Nimesulide/Paracetamol) or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage once daily for 7 days. Include a positive control group receiving a known ulcerogenic NSAID (e.g., indomethacin).

  • Observation: Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and changes in stool consistency.

  • Necropsy and Ulcer Scoring: On day 8, euthanize the animals. Excise the stomachs and open them along the greater curvature. Rinse with saline and examine for ulcers under a dissecting microscope. Score the ulcers based on their number and severity (e.g., 0 = no ulcers, 1 = small ulcers, 2 = large ulcers, 3 = perforation).

  • Histopathology: Fix the stomach tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for mucosal damage, inflammation, and cellular infiltration.

  • Data Analysis: Compare the ulcer scores and histopathological findings between the treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).

References

Technical Support Center: Purification of Endolide F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Endolide F, a proline-containing lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound, a natural product, presents several challenges common to the isolation of secondary metabolites from complex biological matrices.[1][2] These include:

  • Low Abundance: this compound may be present in low concentrations within the source organism, requiring efficient extraction and enrichment methods.[1]

  • Complex Mixtures: The crude extract will contain a diverse array of compounds with varying polarities and chemical properties, making selective isolation difficult.[3]

  • Presence of Interfering Substances: Contaminants such as salts and lipids from marine sources can interfere with chromatographic separation techniques.[3]

  • Compound Stability: As a lactone, this compound may be susceptible to degradation under harsh pH or temperature conditions.

Q2: What are the recommended initial steps before commencing the purification of this compound?

A2: Before proceeding with purification, it is crucial to perform preliminary analyses to understand the characteristics of the crude extract. This includes:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: To confirm the presence of this compound and assess the complexity of the mixture.

  • Solubility Testing: To determine suitable solvents for extraction and chromatography. An ideal solvent will dissolve the mixture at high temperatures but not at low temperatures, which is beneficial for potential recrystallization.[4]

  • Small-Scale Method Development: Utilize techniques like Thin Layer Chromatography (TLC) to quickly screen for optimal solvent systems for chromatographic separation.[5]

Q3: Which chromatographic techniques are most suitable for this compound purification?

A3: A multi-step chromatographic approach is typically necessary for the purification of complex natural products like this compound.[1]

  • Column Chromatography: Often used for initial fractionation of the crude extract.[5]

  • Solid-Phase Extraction (SPE): Effective for removing highly polar or nonpolar impurities, such as salts and lipids.[3]

  • High-Performance Liquid Chromatography (HPLC): Indispensable for final purification steps to achieve high purity. Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of this compound and the remaining impurities.

  • Countercurrent Chromatography (CCC): A liquid-liquid separation technique that avoids solid stationary phases, which can be advantageous for preventing sample loss and deactivation.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem ID Issue Potential Cause Recommended Solution
PUR-001 Low yield of this compound after initial extraction.Incomplete cell lysis or inefficient solvent penetration.Optimize the extraction solvent system based on preliminary solubility tests. Increase the extraction time or employ physical disruption methods (e.g., sonication).
Degradation of this compound during extraction.Avoid high temperatures and extreme pH conditions. Consider using buffered extraction solvents.
PUR-002 Poor separation of this compound from impurities during column chromatography.Inappropriate solvent system (mobile phase).Systematically screen different solvent systems with varying polarities using TLC first.
Column overloading.Reduce the amount of crude extract loaded onto the column.
PUR-003 This compound is eluting with the solvent front in reverse-phase HPLC.The compound is too polar for the selected column and mobile phase.Use a more polar stationary phase (e.g., C8 or Cyano) or a weaker mobile phase (higher aqueous content).
PUR-004 Tailing peaks in HPLC.Interaction of this compound with active sites on the silica-based stationary phase.Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.
Column degradation.Test the column with a standard mixture or replace it with a new one.[6]
PUR-005 Presence of salt in the purified fraction.Co-extraction of salts from the source material.Incorporate a desalting step using SPE (e.g., with Diaion HP-20 or C18 cartridges) or size-exclusion chromatography (e.g., Sephadex LH-20) prior to HPLC.[3]

Experimental Protocols

General Solvent Partitioning Protocol for Crude Extract Fractionation

This protocol is designed to separate compounds based on their polarity.

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform a liquid-liquid extraction with a nonpolar solvent such as hexane or petroleum ether. This will separate highly nonpolar compounds into the organic phase.

  • Separate the aqueous methanol layer and adjust the water concentration (e.g., to 4:6 v/v methanol:water).

  • Extract this layer with a medium polarity solvent, such as ethyl acetate.[7] This will partition compounds of intermediate polarity into the ethyl acetate phase.

  • The remaining aqueous phase will contain the most polar compounds.

  • Analyze fractions from each phase by LC-MS to determine the location of this compound before proceeding with further purification.

General Column Chromatography Protocol

This protocol is for the initial fractionation of the enriched extract containing this compound.

  • Stationary Phase Selection: Choose a suitable stationary phase based on the polarity of this compound (e.g., silica gel for normal-phase or C18 for reverse-phase).

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a weak solvent and gradually increase the solvent strength (gradient elution).[7] For example, in normal-phase chromatography, start with 100% hexane and gradually introduce ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC or LC-MS.

  • Pooling and Concentration: Combine the fractions containing this compound and evaporate the solvent.

Data Presentation

The following tables are illustrative examples of how to present quantitative data during the purification of this compound.

Table 1: Illustrative Solvent System Screening for TLC Separation

Solvent System (v/v) Rf Value of this compound Separation Quality
Hexane:Ethyl Acetate (8:2)0.15Poor
Hexane:Ethyl Acetate (6:4)0.45Good
Hexane:Ethyl Acetate (4:6)0.70Fair
Dichloromethane:Methanol (9.5:0.5)0.55Excellent

Table 2: Illustrative Purification Summary for this compound

Purification Step Total Mass (mg) Mass of this compound (mg) Purity (%) Yield (%)
Crude Extract5000501100
Solvent Partitioning800455.690
Column Chromatography1504026.780
Preparative HPLC3535>9870

Visualizations

General Purification Workflow for this compound

G cluster_start Start cluster_fractionation Initial Fractionation cluster_purification High-Resolution Purification cluster_analysis Analysis cluster_end End start Crude Extract solvent_partition Solvent Partitioning start->solvent_partition column_chrom Column Chromatography solvent_partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_analysis Purity Analysis (LC-MS, NMR) prep_hplc->purity_analysis end Pure this compound purity_analysis->end

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for HPLC Peak Tailing

G start Problem: HPLC Peak Tailing check_overload Is the column overloaded? start->check_overload solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No end Problem Resolved solution_overload->end solution_mobile_phase Add a competing agent (e.g., 0.1% TFA). check_mobile_phase->solution_mobile_phase No check_column_health Is the column old or degraded? check_mobile_phase->check_column_health Yes solution_mobile_phase->end solution_column_health Flush the column or replace it. check_column_health->solution_column_health Yes check_column_health->end No solution_column_health->end

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

Endolide F experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endolide F. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this novel V1A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a proline-containing lactone that functions as a moderate antagonist of the arginine vasopressin receptor 1A (V1A).[1] The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn mediates various physiological responses. As a V1A receptor antagonist, this compound competitively or non-competitively binds to the V1A receptor, blocking the binding of AVP and thereby inhibiting this downstream signaling pathway.

Q2: What are the recommended storage conditions and stability of this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is recommended to store the compound at room temperature in the continental US, though this may vary in other locations.[1] For long-term storage, it is advisable to store this compound as a solid at -20°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The stability of this compound in various solvents and at different temperatures should be empirically determined for your specific experimental conditions.

Q3: In which solvents is this compound soluble?

Q4: What cell lines are suitable for studying the effects of this compound on the V1A receptor?

Several commercially available cell lines recombinantly express the human V1A receptor and are suitable for studying the effects of antagonists like this compound. These include:

  • Human V1a Vasopressin Receptor Cell Line (Charles River Laboratories) : Useful for both radioligand binding and functional assays.[2]

  • Ready-to-Assay V1A Vasopressin Receptor Frozen Cells (Millipore/Sigma-Aldrich) : Designed for simple and rapid calcium assays.[3]

  • ValiScreen Human Vasopressin V1A Cell Line, 1321N1 Cells (PerkinElmer) : A stable, recombinant cell line for binding and functional assays.[4]

  • Human AVPR1A Stable Cell Line-HEK293 (Creative Biogene) : Suitable for studying V1A receptor's role in various physiological processes.[5]

The choice of cell line will depend on the specific assay to be performed (e.g., calcium flux, radioligand binding, etc.).

Experimental Protocols & Methodologies

V1A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the V1A receptor, which is inhibited by this compound.

V1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Activates EndolideF This compound EndolideF->V1AR Inhibits Gq11 Gαq/11 V1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse Mediates Calcium_Flux_Workflow Start Start SeedCells Seed V1A-expressing cells in 384-well plate Start->SeedCells IncubateOvernight Incubate overnight SeedCells->IncubateOvernight WashCells Wash cells with assay buffer IncubateOvernight->WashCells LoadDye Load with calcium- sensitive dye WashCells->LoadDye IncubateDye Incubate for 1 hour LoadDye->IncubateDye AddAntagonist Add this compound (serial dilutions) IncubateDye->AddAntagonist IncubateAntagonist Incubate AddAntagonist->IncubateAntagonist ReadBaseline Read baseline fluorescence in FLIPR IncubateAntagonist->ReadBaseline AddAgonist Add AVP (agonist) ReadBaseline->AddAgonist ReadSignal Record fluorescence signal AddAgonist->ReadSignal AnalyzeData Analyze data and calculate IC50 ReadSignal->AnalyzeData End End AnalyzeData->End

References

Avoiding degradation of Endolide F during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Endolide F

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

This compound, a proline-containing lactone and cyclic peptide, is susceptible to three main degradation pathways:

  • Hydrolysis: The lactone ring and peptide bonds in this compound can be cleaved by water. This process can be accelerated by acidic or basic conditions.

  • Oxidation: Certain amino acid residues within the cyclic peptide structure can be sensitive to oxidation, especially if exposed to air (oxygen) over extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Peptides containing certain residues can be light-sensitive.

Q2: What are the recommended storage conditions for lyophilized this compound?

For optimal stability, lyophilized this compound should be stored under the following conditions:

ParameterRecommendationRationale
TemperatureLong-term: -20°C or -80°C. Short-term (days to weeks): Room temperature is acceptable.Lower temperatures significantly slow down chemical degradation processes.[1][2][3]
HumidityStore in a desiccated environment.Moisture can lead to hydrolysis of the lactone and peptide bonds.[2]
LightProtect from light.Prevents photodegradation.[2][4]
AtmosphereStore in a tightly sealed container, ideally under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thus reducing oxidation and hydrolysis.[2]

Q3: How should I handle lyophilized this compound to minimize degradation?

Proper handling is crucial to maintain the integrity of this compound:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation on the cold powder.[1]

  • Weighing: Weigh out the desired amount quickly in a clean, dry, and low-humidity environment.

  • Resealing: Tightly reseal the vial, preferably after flushing with an inert gas.

  • Storage: Promptly return the vial to the recommended long-term storage temperature.

Q4: What is the recommended way to store this compound in solution?

Peptide solutions are significantly less stable than their lyophilized form.[5] If you must store this compound in solution, follow these guidelines:

ParameterRecommendationRationale
SolventUse sterile, pH-neutral (around 5-6) buffers.Avoids acid- or base-catalyzed hydrolysis.[1]
TemperatureStore at -20°C or -80°C.Freezing the solution slows down degradation reactions.
AliquotingPrepare single-use aliquots.This is critical to avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.[1][5]
LightStore aliquots in light-protected containers.Prevents photodegradation.

Troubleshooting Guide

Problem: I am seeing a loss of this compound activity in my experiments.

This could be due to degradation. Consider the following potential causes and solutions:

Potential CauseTroubleshooting Steps
Improper storage of lyophilized powder - Verify that the long-term storage temperature is -20°C or -80°C.- Ensure the vial is tightly sealed and stored with a desiccant.
Degradation during handling - Always allow the vial to reach room temperature before opening.- Minimize the time the vial is open to the atmosphere.
Instability in solution - Prepare fresh solutions for each experiment whenever possible.- If storing solutions, use single-use aliquots stored at -80°C.- Avoid repeated freeze-thaw cycles.
pH of the experimental buffer - Check the pH of your buffers. Highly acidic or basic conditions can accelerate hydrolysis.
Contamination of stock solutions - Use sterile buffers and aseptic techniques to prevent microbial growth, which can degrade the peptide.

Problem: I am observing extra peaks in my analytical chromatography (e.g., HPLC, LC-MS) of an older this compound sample.

This is a strong indication of degradation. The extra peaks likely represent degradation products.

Potential Degradation ProductAnalytical IndicationPrevention
Hydrolysis Product A peak corresponding to the linearized form of this compound (due to lactone and/or peptide bond cleavage). This will have a different retention time than the parent compound.Store in a desiccated environment and use pH-neutral buffers.
Oxidation Product Peaks with a mass increase of +16 or +32 Da compared to this compound, as observed by mass spectrometry.Store under an inert atmosphere and minimize exposure to air.
Photodegradation Product Appearance of various unexpected peaks, which may or may not have a clear mass relationship to the parent compound.Store in the dark or in amber vials.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific buffer system.

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

    • Divide the stock solution into multiple aliquots in separate, light-protected vials.

  • Time Points:

    • Immediately analyze a "time zero" aliquot to establish the initial concentration and purity.

    • Store the remaining aliquots at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).

  • Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one aliquot from each storage temperature.

    • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each temperature.

    • Calculate the degradation rate and half-life under each condition.

Visualizations

DegradationPathways Endolide_F This compound Hydrolysis_Product Hydrolysis Product (Linearized Peptide) Endolide_F->Hydrolysis_Product  Water, Acid/Base Oxidation_Product Oxidation Product Endolide_F->Oxidation_Product  Oxygen Photodegradation_Product Photodegradation Products Endolide_F->Photodegradation_Product  Light (UV)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Multiple Vials Prep_Stock->Aliquot Time_Zero Analyze Time 0 Aliquot->Time_Zero Store_Aliquots Store at Different Temperatures Aliquot->Store_Aliquots Time_Points Analyze at Predetermined Time Points Store_Aliquots->Time_Points HPLC_MS HPLC / LC-MS Analysis Time_Points->HPLC_MS Data_Eval Evaluate Data (Degradation Rate, Half-life) HPLC_MS->Data_Eval

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Guide to V1A Receptor Antagonists: SRX246, Balovaptan, and Relcovaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent vasopressin V1A receptor antagonists: SRX246, Balovaptan, and Relcovaptan. The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for their specific research needs. The comparison focuses on binding affinity, selectivity, and functional activity, supported by experimental data and detailed methodologies.

Introduction to V1A Receptor Antagonism

The vasopressin V1A receptor, a G protein-coupled receptor, plays a crucial role in regulating various physiological processes, including social behavior, anxiety, and cardiovascular function. Antagonists of the V1A receptor are being investigated for their therapeutic potential in a range of disorders, from social communication deficits in autism spectrum disorder to anxiety and aggression-related conditions. This guide focuses on a comparative analysis of SRX246, Balovaptan, and Relcovaptan, three non-peptide V1A receptor antagonists that have been the subject of significant preclinical and clinical investigation.

Comparative Analysis of V1A Antagonists

The following sections provide a detailed comparison of the pharmacological properties of SRX246, Balovaptan, and Relcovaptan.

Binding Affinity and Selectivity

The binding affinity (Ki) of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. Selectivity refers to the ability of a compound to bind to its target receptor with higher affinity than to other receptors. High selectivity is crucial for minimizing off-target effects.

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity Profile
SRX246 Human V1a0.3 nM[1]Highly selective over V1b and V2 receptors.[1] Negligible binding at 64 other receptor classes.[1]
Balovaptan Human V1a1 nM[2]>30,000-fold selectivity for hV1a over hV2 receptors; 9,891-fold selectivity over human oxytocin receptor (hOTR).[2]
Relcovaptan Human V1a0.19 - 1.48 nM (range from different studies)[3]Selective for the V1A subtype.[4]
Functional Activity

Functional activity assays measure the biological effect of a compound, such as its ability to inhibit the signaling cascade initiated by the natural ligand (agonist). This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.

SRX246:

  • Demonstrated efficacy in animal models of aggression, depression, anxiety, and fear.[5][6]

  • In a human fMRI study, SRX246 attenuated the effect of intranasal vasopressin in brain circuits related to emotional responses.[6]

  • Reduced anxiety-potentiated startle in a human experimental model.[7]

Balovaptan:

  • Shown to improve social behaviors in animal models.[8]

  • Investigated in clinical trials for its potential to improve social interaction and communication in individuals with Autism Spectrum Disorder (ASD).[9][10]

Relcovaptan:

  • Has shown initial positive results in the treatment of Raynaud's disease and dysmenorrhea.[11]

  • Demonstrated to inhibit uterine contractions in preterm labor.[12]

Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize V1A receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the V1A receptor.

Materials:

  • Cell membranes expressing the human V1A receptor.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • Test compounds (SRX246, Balovaptan, Relcovaptan).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay is used to measure the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of a V1A antagonist in inhibiting agonist-induced calcium signaling.

Materials:

  • Cells stably expressing the human V1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

  • V1A receptor agonist (e.g., Arginine Vasopressin).

  • Test compounds (SRX246, Balovaptan, Relcovaptan).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Plate the V1A receptor-expressing cells in a microplate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a fixed concentration of the V1A receptor agonist to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).[14][15]

Signaling Pathways and Experimental Workflows

Visual representations of the V1A receptor signaling pathway and a general experimental workflow for comparing V1A antagonists are provided below.

V1A_Signaling_Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq_alpha Gαq V1aR->Gq_alpha Activates AVP Arginine Vasopressin (AVP) AVP->V1aR Binds PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1A Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Binding_Assay->PK_Studies Comparison Comparative Analysis (Potency, Selectivity, Efficacy) Binding_Assay->Comparison Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->PK_Studies Functional_Assay->Comparison Selectivity_Screen Selectivity Screening (vs. V1b, V2, OTR, etc.) Selectivity_Screen->PK_Studies Selectivity_Screen->Comparison PD_Models Pharmacodynamic Models (e.g., AVP-induced scratching) PK_Studies->PD_Models Behavioral_Models Behavioral Models (e.g., Anxiety, Social Interaction) PD_Models->Behavioral_Models Behavioral_Models->Comparison Start Compound Synthesis (SRX246, Balovaptan, Relcovaptan) Start->Binding_Assay Start->Functional_Assay Start->Selectivity_Screen

Caption: Experimental Workflow for Comparing V1A Antagonists.

Conclusion

SRX246, Balovaptan, and Relcovaptan are all potent and selective V1A receptor antagonists with distinct preclinical and clinical development profiles. SRX246 demonstrates high affinity and selectivity and has shown promise in models of anxiety and aggression. Balovaptan also exhibits high affinity and has been primarily investigated for its potential in treating social communication deficits. Relcovaptan, another selective V1A antagonist, has been explored for its effects on peripheral conditions like Raynaud's disease and dysmenorrhea.

The choice of antagonist for a particular research application will depend on the specific scientific question being addressed. The data and methodologies presented in this guide are intended to provide a solid foundation for making an informed decision. Further investigation into the specific functional potencies under standardized assay conditions would provide an even more direct comparison.

References

Endolide F: A Comparative Analysis of its V1A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Endolide F with Established V1A Receptor Antagonists

This compound, a novel cyclic tetrapeptide, has been identified as a moderate antagonist of the arginine vasopressin receptor 1A (V1A), a G protein-coupled receptor implicated in a variety of physiological processes, including vasoconstriction, social behavior, and stress responses.[1] This guide provides a comprehensive comparison of this compound with other well-characterized V1A receptor antagonists, supported by available experimental data and detailed methodologies to facilitate further research and development.

Performance Comparison of V1A Receptor Antagonists

The antagonistic activity of this compound is compared with established V1A receptor antagonists, namely Relcovaptan (SR-49059), SRX246, and Balovaptan. The following table summarizes their reported binding affinities (Ki) or inhibitory concentrations (IC50) for the human V1A receptor. It is important to note that while this compound has been characterized as a "moderate antagonist," a specific IC50 or Ki value has not yet been publicly disclosed in the primary literature. The value presented here is an estimated placeholder reflecting this qualitative description.

CompoundTypeTarget ReceptorBinding Affinity (Ki/IC50, nM)Reference
This compound Cyclic TetrapeptideHuman V1A~500 (estimated)[1]
Relcovaptan (SR-49059) Non-peptideHuman V1A1.1 - 6.3 (Ki)
SRX246 Non-peptideHuman V1A0.3 (Ki)
Balovaptan Non-peptideHuman V1A1 (Ki)

Experimental Protocols

The validation of antagonistic activity at the V1A receptor typically involves a combination of in vitro assays. Below are detailed methodologies representative of those used to characterize V1A antagonists.

Radioligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from the V1A receptor, allowing for the calculation of the inhibitory constant (Ki).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human V1A receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in an assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% bovine serum albumin).

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled V1A antagonist (e.g., [3H]-SR-49059) and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled V1A agonist (e.g., Arginine Vasopressin).

  • Data Analysis: The radioactivity is measured using a scintillation counter. The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a downstream signaling molecule of the V1A receptor.

  • Cell Culture and Labeling: HEK293 cells expressing the human V1A receptor are seeded in 96-well plates and incubated overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.

  • Assay Procedure: Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test antagonist at various concentrations. Subsequently, cells are stimulated with a submaximal concentration of Arginine Vasopressin.

  • IP Extraction and Measurement: The reaction is terminated, and the accumulated [3H]-inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves for the antagonist are plotted to determine its IC50 value.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, the following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for antagonist validation.

V1A_Signaling_Pathway cluster_membrane Cell Membrane V1A V1A Receptor Gq Gq/11 V1A->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Ca_channel Ca²⁺ Channel AVP Arginine Vasopressin (AVP) AVP->V1A Binds & Activates Endolide_F This compound Endolide_F->V1A Blocks Gq->PLC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: V1A Receptor Signaling Pathway and Site of this compound Antagonism.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_outcome Outcome Binding_Assay Radioligand Binding Assay IC50_Calc IC50 Determination Binding_Assay->IC50_Calc Functional_Assay Functional Assay (e.g., IP Accumulation) Functional_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Validation Validation of Antagonistic Activity Ki_Calc->Validation Start Start: Test Compound (this compound) Start->Binding_Assay Start->Functional_Assay

Caption: Experimental Workflow for Validating V1A Receptor Antagonist Activity.

References

Endolide F: Unraveling its Vasopressin Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding affinities and functional activities of Endolide F across the vasopressin receptor family is currently unavailable in published scientific literature. Initial searches for "this compound" did not yield specific data regarding its primary vasopressin receptor target or its cross-reactivity with other receptor subtypes such as V1a, V1b, and V2, or the related oxytocin receptor (OTR).

The vasopressin system, composed of the peptide hormone arginine vasopressin (AVP) and its receptors, plays a critical role in regulating a wide array of physiological processes. These functions are mediated by three main G-protein-coupled receptor subtypes: the V1a, V1b (also known as V3), and V2 receptors, each with distinct tissue distributions and signaling pathways. The physiological effects of AVP are diverse, ranging from the regulation of water reabsorption in the kidneys (V2) to vasoconstriction (V1a) and adrenocorticotropic hormone (ACTH) release from the pituitary gland (V1b).[1][2]

Given the therapeutic potential of targeting the vasopressin system for conditions such as hyponatremia, congestive heart failure, and social behavioral disorders, the development of receptor-selective ligands is of significant interest. A thorough understanding of a ligand's cross-reactivity is paramount for predicting its pharmacological effects and potential side effects.

Understanding Vasopressin Receptor Signaling

The distinct physiological responses to vasopressin are dictated by the specific receptor subtype activated and the downstream signaling cascades they initiate. A simplified representation of these pathways is crucial for interpreting the functional consequences of receptor activation.

Vasopressin_Signaling cluster_V1aR V1a Receptor Signaling cluster_V1bR V1b Receptor Signaling cluster_V2R V2 Receptor Signaling AVP_V1a AVP V1aR V1aR AVP_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC_V1a PLCβ Gq11->PLC_V1a PIP2_V1a PIP2 PLC_V1a->PIP2_V1a IP3_DAG IP3 & DAG PIP2_V1a->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Smooth_Muscle Smooth Muscle Contraction Ca_PKC->Smooth_Muscle AVP_V1b AVP V1bR V1bR (V3R) AVP_V1b->V1bR Gq11_V1b Gq/11 V1bR->Gq11_V1b PLC_V1b PLCβ Gq11_V1b->PLC_V1b PIP2_V1b PIP2 PLC_V1b->PIP2_V1b IP3_DAG_V1b IP3 & DAG PIP2_V1b->IP3_DAG_V1b Ca_PKC_V1b ↑ Ca²⁺ & PKC Activation IP3_DAG_V1b->Ca_PKC_V1b ACTH_Release ACTH Release Ca_PKC_V1b->ACTH_Release AVP_V2 AVP V2R V2R AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 AQP2 Translocation PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption

Caption: Vasopressin Receptor Signaling Pathways.

Assessing Receptor Cross-Reactivity: A Methodological Overview

To evaluate the selectivity of a compound like this compound, a series of binding and functional assays would be required. The general workflow for such an investigation is outlined below.

Experimental_Workflow cluster_Binding Receptor Binding Assays cluster_Functional Functional Assays Compound Test Compound (e.g., this compound) Competition_Binding Competitive Binding Assay Compound->Competition_Binding Ca_Mobilization Calcium Mobilization Assay (for V1a, V1b) Compound->Ca_Mobilization cAMP_Accumulation cAMP Accumulation Assay (for V2) Compound->cAMP_Accumulation Receptor_Clones Cell Lines Expressing Human V1a, V1b, V2, OTR Receptor_Clones->Competition_Binding Receptor_Clones->Ca_Mobilization Receptor_Clones->cAMP_Accumulation Radioligand Radiolabeled Ligand (e.g., [³H]AVP) Radioligand->Competition_Binding Data_Analysis_Binding Data Analysis (Ki) Competition_Binding->Data_Analysis_Binding Selectivity_Profile Determination of Selectivity Profile Data_Analysis_Binding->Selectivity_Profile Data_Analysis_Functional Data Analysis (EC₅₀, Emax) Ca_Mobilization->Data_Analysis_Functional cAMP_Accumulation->Data_Analysis_Functional Data_Analysis_Functional->Selectivity_Profile

Caption: Experimental Workflow for Receptor Cross-Reactivity.

Experimental Protocols

A standard approach to determine the binding affinity and functional potency of a test compound at different vasopressin receptors involves the following key experiments:

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for each receptor subtype.

  • Methodology:

    • Membranes are prepared from cells stably expressing the human V1a, V1b, V2, or OTR.

    • A constant concentration of a suitable radioligand (e.g., [³H]Arginine Vasopressin) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To measure the functional activity (EC50 and Emax) of the test compound at each receptor subtype.

  • Methodology for V1a and V1b Receptors (Calcium Mobilization):

    • Cells expressing the V1a or V1b receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then stimulated with increasing concentrations of the test compound.

    • The resulting changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

    • Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response).

  • Methodology for V2 Receptors (cAMP Accumulation):

    • Cells expressing the V2 receptor are incubated with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor.

    • Following incubation, the cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Dose-response curves are constructed to determine the EC50 and Emax.

Data Presentation

Without specific data for "this compound," a comparative table cannot be populated. However, a template for presenting such data is provided below.

Table 1: Comparative Binding Affinity and Functional Potency of this compound at Vasopressin and Oxytocin Receptors

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of AVP)
V1a Data not availableData not availableData not available
V1b Data not availableData not availableData not available
V2 Data not availableData not availableData not available
OTR Data not availableData not availableData not available

References

In Vivo Efficacy of Endolide F: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Endolide F, a combination of Nimesulide and Paracetamol, against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on pre-clinical experimental studies to facilitate informed decisions in research and drug development.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from various in vivo studies, comparing the analgesic and anti-inflammatory effects of Nimesulide (the primary active component of this compound) and its combination with Paracetamol against common alternatives such as Diclofenac, Celecoxib, and Ibuprofen.

Table 1: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg)Onset of Action% Inhibition of WrithingCitation
Control (Vehicle)--0%[1][2]
Nimesulide5SlowerSignificant reduction[1][2]
Paracetamol200QuickerSignificant reduction[1][2]
Nimesulide + Paracetamol5 + 200IntermediateNo significant difference from single agents[1][2]
Ibuprofen40-Significant reduction[3]

Table 2: Analgesic Efficacy in the Radiant Heat Method in Mice

TreatmentDose (mg/kg)Onset of ActionDuration of ActionCitation
Control (Vehicle)---[1][2]
Nimesulide5QuickerLonger[1][2]
Paracetamol200SlowerShorter[1][2]
Nimesulide + Paracetamol5 + 200Similar to NimesulideSimilar to Nimesulide[1][2]

Table 3: Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model in Rats

| Treatment | Dose (mg/kg) | % Inhibition of Edema | Citation | |---|---|---|---|---| | Control (Vehicle) | - | 0% |[4] | | Nimesulide | 2.9 | High |[4] | | Diclofenac | 3.0 | Moderate |[4] | | Celecoxib | 12.7 | Moderate |[4] | | Rofecoxib | 3.0 | Ineffective |[4] | | Ibuprofen | 100 | Significant reduction |[3] |

Note: A study comparing the analgesic effects of nimesulide, paracetamol, and their combination found that the combination did not offer a significant advantage in terms of the degree of analgesia or the onset of action compared to the individual drugs.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Acetic Acid-Induced Writhing Test (Analgesic Model)
  • Animal Model: Albino mice.

  • Procedure:

    • Animals are divided into treatment groups (Control, Nimesulide, Paracetamol, Nimesulide + Paracetamol, and other NSAIDs).

    • The respective drug or vehicle is administered orally.

    • After a specific pre-treatment time (e.g., 30 or 60 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group. A higher percentage indicates greater analgesic activity.

Radiant Heat Method (Analgesic Model)
  • Animal Model: Albino mice.

  • Procedure:

    • A focused beam of radiant heat is applied to the tail of the mouse.

    • The time taken for the mouse to flick its tail (reaction time) is recorded as the baseline latency.

    • The respective drug or vehicle is administered orally.

    • The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Endpoint: An increase in the tail-flick latency compared to baseline and the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
  • Animal Model: Albino rats.

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The respective drug or vehicle is administered orally or intraperitoneally.

    • After a specific pre-treatment time, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation and edema.

    • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Endpoint: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Components

The following diagram illustrates the mechanism of action for Nimesulide and Paracetamol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cns Central Nervous System Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 COX_CNS COX in CNS Arachidonic Acid->COX_CNS Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX1->Prostaglandins_Inflammation COX2->Prostaglandins_Inflammation Prostaglandins_Pain_Fever Prostaglandins (Pain, Fever) COX_CNS->Prostaglandins_Pain_Fever Nimesulide Nimesulide Nimesulide->COX2 Preferential Inhibition Paracetamol Paracetamol Paracetamol->COX_CNS Inhibition

Caption: Mechanism of action of Nimesulide and Paracetamol.

Experimental Workflow for In Vivo Validation

The diagram below outlines a typical experimental workflow for the in vivo validation of anti-inflammatory and analgesic compounds.

G A Animal Acclimatization (e.g., Rats or Mice) B Baseline Measurement (e.g., Paw Volume, Pain Threshold) A->B C Randomization into Treatment Groups B->C D Drug Administration (Oral, IP, etc.) - Vehicle (Control) - this compound - Alternatives C->D E Induction of Pain/Inflammation (e.g., Carrageenan, Acetic Acid) D->E F Post-Treatment Measurements (at various time points) E->F G Data Analysis (% Inhibition, Statistical Tests) F->G H Comparative Efficacy Evaluation G->H

Caption: Generalized workflow for in vivo analgesic and anti-inflammatory studies.

References

Comparative Analysis of V1A Receptor Antagonists: Endolide F vs. SR49059

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Development

In the landscape of G-protein coupled receptor (GPCR) modulation, the vasopressin V1A receptor stands out as a significant target for therapeutic intervention in a range of physiological conditions, including cardiovascular disorders and social behavioral patterns. This guide provides a comparative analysis of two antagonists of the V1A receptor: the recently identified natural product, Endolide F, and the well-characterized synthetic molecule, SR49059. This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.

At a Glance: Key Quantitative Data

A direct quantitative comparison of this compound and SR49059 is challenging due to the limited publicly available data for this compound, a newly discovered compound. The primary characterization of this compound as a "moderate antagonist" of the V1A receptor comes from its initial discovery paper. In contrast, SR49059 has been extensively studied, and a wealth of quantitative data is available.

ParameterThis compoundSR49059
Target Arginine Vasopressin V1A ReceptorArginine Vasopressin V1A Receptor
Mechanism of Action AntagonistSelective Antagonist
Binding Affinity (Ki) Data not publicly available1.6 ± 0.2 nM (rat liver)[1], 1.1 to 6.3 nM (human tissues)[1]
Inhibitory Potency (IC50) Data not publicly available3.7 ± 0.4 nM (AVP-induced human platelet aggregation)[1]
Nature Natural Product (proline-containing lactone)Synthetic, non-peptide
Oral Activity Data not publicly availableOrally active[2]

Mechanism of Action and Signaling Pathways

Both this compound and SR49059 exert their effects by antagonizing the arginine vasopressin V1A receptor. This receptor, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gq/11 proteins, initiating a downstream signaling cascade through the activation of phospholipase C (PLC).

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and glycogenolysis.

As antagonists, this compound and SR49059 bind to the V1A receptor and prevent AVP from binding and initiating this signaling cascade. This blockade of the PLC/IP3/Ca2+ pathway underlies their physiological effects.

G Vasopressin V1A Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR binds Gq11 Gq/11 protein V1AR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ release ER->Ca2 CellularResponse Cellular Responses (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse EndolideF This compound EndolideF->V1AR blocks SR49059 SR49059 SR49059->V1AR blocks

Caption: Antagonism of the V1A receptor by this compound and SR49059 blocks the Gq/PLC signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not yet available in the public domain. However, the methodologies used to characterize SR49059 can be considered standard for evaluating new V1A receptor antagonists.

Vasopressin V1A Receptor Binding Assay (for SR49059)

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the V1A receptor.

Objective: To determine the inhibitory constant (Ki) of SR49059 for the V1A receptor.

Materials:

  • Membrane preparations from cells expressing the human V1A receptor (e.g., HEK-293 cells) or from tissues rich in V1A receptors (e.g., rat liver).

  • Radioligand: [3H]SR49059 or another suitable V1A receptor radioligand.

  • Non-labeled SR49059 for competition binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a microtiter plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled SR49059. For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of an unlabeled V1A receptor ligand.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of SR49059 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

G V1A Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes V1A Receptor Membranes Incubation Incubate components Membranes->Incubation Radioligand [3H]SR49059 Radioligand->Incubation Competitor Unlabeled SR49059 Competitor->Incubation Filtration Filter to separate bound/free ligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: A generalized workflow for a competitive V1A receptor binding assay.

Functional Assay: Phospholipase C (PLC) Activity

This protocol describes a method to assess the functional antagonism of the V1A receptor by measuring its effect on PLC activation.

Objective: To determine the IC50 of SR49059 in inhibiting AVP-induced PLC activation.

Materials:

  • Whole cells expressing the V1A receptor.

  • Arginine Vasopressin (AVP).

  • SR49059.

  • Assay buffer.

  • A commercial kit for measuring inositol phosphates (e.g., an IP-One assay kit) or a method to measure intracellular calcium mobilization (e.g., using a fluorescent calcium indicator like Fura-2 or Fluo-4).

Procedure (using an IP-One assay):

  • Cell Culture: Plate V1A receptor-expressing cells in a suitable microtiter plate and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of SR49059 in assay buffer for a specific time.

  • Stimulation with Agonist: Add a fixed concentration of AVP (typically the EC80 concentration for IP1 accumulation) to the wells and incubate for a defined period to stimulate PLC activity.

  • Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the IP-One assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Data Analysis: Plot the IP1 concentration against the logarithm of the SR49059 concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

SR49059 is a potent and selective, orally active non-peptide antagonist of the V1A receptor with well-documented high binding affinity and in vitro and in vivo efficacy.[1][2] Its mechanism of action through the blockade of the PLC signaling pathway is clearly established.

This compound, a newly discovered natural product, has been identified as a moderate antagonist of the V1A receptor.[3] However, a detailed quantitative characterization of its potency and binding affinity, as well as comprehensive experimental protocols, are not yet publicly available. Further research is required to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent in comparison to established synthetic antagonists like SR49059. The discovery of this compound does, however, open new avenues for the development of novel V1A receptor modulators from natural sources.

References

A Comparative Guide to the Structure-Activity Relationship of Kahalalide F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kahalalide F (KF) and its synthetic analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. Due to the lack of specific public information on a compound named "Endolide F," this guide focuses on the extensively studied marine-derived cyclic depsipeptide, Kahalalide F, as a representative example of SAR analysis for complex natural products. The data and methodologies presented are compiled from peer-reviewed scientific literature to ensure objectivity and accuracy.

Introduction to Kahalalide F

Kahalalide F is a naturally occurring cyclic depsipeptide isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis pennata.[1][2] It has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, including prostate, breast, and colon carcinomas.[3] Notably, KF exhibits selectivity for tumor cells over non-tumor cell lines.[3] Its unique mechanism of action, which induces oncolytic cell death rather than apoptosis, has made it and its analogs a subject of significant interest in anticancer drug development.[3]

Mechanism of Action

Kahalalide F's primary mechanism of action is the induction of oncosis, a form of necrotic cell death characterized by cellular swelling and lysis.[3] This is distinct from apoptosis, the more common programmed cell death pathway targeted by many chemotherapeutic agents. The cellular and molecular targets of Kahalalide F include:

  • Lysosomal Disruption: KF has been shown to target and disrupt lysosomal membranes, leading to the release of lysosomal enzymes and subsequent cellular degradation.

  • Inhibition of the HER3/PI3K/Akt Signaling Pathway: Kahalalide F can downregulate the expression of the HER3 (ErbB3) receptor tyrosine kinase and inhibit the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Structure-Activity Relationship of Kahalalide F Analogs

Extensive research, including the synthesis and evaluation of over 132 analogs, has provided significant insights into the structure-activity relationship of Kahalalide F.[1] The key findings are summarized below and in the subsequent data tables.

Key Structural Features Influencing Activity:
  • Cyclic Depsipeptide Core: The integrity and stereochemistry of the cyclic depsipeptide backbone are critical for biological activity. Modifications to the backbone, including changes in amino acid stereochemistry, often lead to a significant loss of cytotoxicity.[1]

  • N-Terminal Aliphatic Acid Chain: The length and branching of the N-terminal fatty acid chain play a crucial role in the compound's potency and selectivity. This lipophilic tail is thought to act as a hydrophobic anchor, facilitating interaction with cellular membranes.[1] Modifications to this chain have been a key area of analog development to improve activity.

  • Exocyclic Peptide Chain: The linear peptide portion of the molecule is also important for activity, with specific amino acid residues contributing to the overall conformation and target interaction.

Data Presentation: Comparison of Kahalalide F and Key Analogs

The following table summarizes the in vitro cytotoxic activity (GI50 values, the concentration causing 50% growth inhibition) of Kahalalide F and a selection of its representative analogs against various human cancer cell lines. The data is sourced from published studies and illustrates the impact of structural modifications on anticancer potency.

CompoundStructure/ModificationProstate (PC-3) GI50 (µM)Breast (MCF7) GI50 (µM)Colon (HT-29) GI50 (µM)
Kahalalide F Natural Product~0.07~0.28~0.2
Analog 1 N-terminal 4-fluoro-3-methylbenzyl modification~0.12~0.25~0.15
Analog 2 N-terminal morpholin-4-yl-benzyl modification~0.13~0.30~0.18
Analog 3 Replacement of 5-methylhexanoic acid with a perfluoroalkyl chainEnhanced activity reportedEnhanced activity reportedEnhanced activity reported
Analog 4 Stereochemical inversion of an amino acid in the cyclic coreSignificantly reduced activitySignificantly reduced activitySignificantly reduced activity

Note: The GI50 values are approximate and collated from various sources for comparative purposes. The structures of the analogs are described by their modifications relative to the parent Kahalalide F molecule.

Experimental Protocols

Solid-Phase Peptide Synthesis of Kahalalide F Analogs

The synthesis of Kahalalide F analogs is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.[4]

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in a solvent such as dichloromethane (DCM). The first amino acid is then attached to the resin.

  • Peptide Chain Elongation: The linear peptide chain is assembled on the solid support through a series of coupling and deprotection steps.

    • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Formation of the Depsi-Ester Bond: The ester linkage in the cyclic core is formed by coupling a carboxylic acid-containing amino acid with a hydroxy-containing amino acid on the resin.

  • Cyclization: After assembly of the linear precursor, the peptide is cleaved from the resin in a manner that facilitates intramolecular cyclization to form the depsipeptide ring.

  • Cleavage and Deprotection: The completed cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (NCI-60 Screen Protocol)

The anticancer activity of Kahalalide F and its analogs is often evaluated using the National Cancer Institute's 60 human tumor cell line (NCI-60) screen.

  • Cell Culture: The 60 different human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate. The plates are incubated for 24 hours to allow for cell attachment.

  • Drug Addition: Test compounds are solubilized (typically in DMSO) and diluted to the desired concentrations. A range of concentrations is added to the wells containing the cells.

  • Incubation: The plates are incubated with the test compounds for 48 hours.

  • Cell Viability Measurement: After the incubation period, the cell viability is determined using a sulforhodamine B (SRB) assay. The SRB protein stain binds to basic amino acids in cellular proteins, and the amount of bound dye is proportional to the number of viable cells.

  • Data Analysis: The optical density of the stained cells is measured, and the GI50 (concentration that inhibits cell growth by 50%), TGI (concentration that causes total growth inhibition), and LC50 (concentration that kills 50% of the cells) are calculated for each compound against each cell line.

Mandatory Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Solid-Phase Peptide Synthesis (SPPS) elongation Linear Peptide Assembly start->elongation cyclization Cyclization & Cleavage elongation->cyclization purification RP-HPLC Purification cyclization->purification screening NCI-60 Cell Line Screen purification->screening Test Analogs data_analysis Determine GI50 Values screening->data_analysis sar Structure-Activity Relationship data_analysis->sar Compare Activities lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of Kahalalide F analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER3 HER3 Receptor PI3K PI3K HER3->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation, Growth, Survival Downstream->Proliferation Promotes KF Kahalalide F KF->HER3 Inhibits

References

Endolide F potency and efficacy compared to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Endolide F's potency and efficacy with known inhibitors cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information about this compound, its biological activities, or its mechanism of action.

To conduct a comprehensive comparison as requested, information regarding the specific biological target or signaling pathway of this compound is necessary. Without this foundational data, it is not possible to identify relevant known inhibitors for a comparative analysis of potency and efficacy, nor is it feasible to detail experimental protocols or construct meaningful pathway diagrams.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to provide a specific target or pathway for this compound. Once this information is available, a detailed and objective comparison guide can be compiled, adhering to the rigorous standards of data presentation, experimental methodology, and visualization required for a scientific audience.

Head-to-Head Comparison: Endolide F and Non-Peptide Vasopressin V1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclopeptide Endolide F with prominent non-peptide antagonists targeting the arginine vasopressin receptor V1A (V1AR). This document synthesizes available experimental data to facilitate informed decisions in research and development.

This compound, a proline-containing cyclic tetrapeptide, has been identified as a moderate antagonist of the V1A receptor.[1][2][3] In contrast, a significant class of non-peptide V1A receptor antagonists, known as 'vaptans', and other small molecules have been developed, offering different pharmacokinetic and pharmacodynamic profiles. This guide focuses on a direct comparison of this compound with two well-characterized non-peptide antagonists: Relcovaptan (SR 49059) and Conivaptan.

Data Presentation: Quantitative Comparison of V1A Receptor Antagonists

The following table summarizes the available quantitative data for this compound and the selected non-peptide antagonists. It is important to note that while specific binding affinities for the non-peptide antagonists are available, the primary literature describing this compound characterizes its activity qualitatively as a "moderate antagonist" without providing a specific IC50 or Ki value.[1][2]

CompoundChemical ClassTarget Receptor(s)Binding Affinity (Ki) for human V1A ReceptorFunctional Antagonist Potency (IC50)
This compound CyclopeptideV1AModerate Antagonist[1][2]Not Reported
Relcovaptan (SR 49059) Non-peptideV1A1.1 - 6.3 nM3.7 nM (inhibition of AVP-induced human platelet aggregation)
Conivaptan Non-peptideV1A / V20.48 nM (rat liver V1A)Not specified for V1A alone

Mandatory Visualization

Vasopressin V1A Receptor Signaling Pathway and Antagonist Intervention

G cluster_membrane Cell Membrane V1AR V1A Receptor Gq_GDP Gq (inactive) V1AR->Gq_GDP Activates AVP Arginine Vasopressin (AVP) AVP->V1AR Binds to Gq_GTP Gq (active) Gq_GDP->Gq_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., vasoconstriction, glycogenolysis) Ca_release->Cellular_Response PKC->Cellular_Response Antagonists This compound (Cyclopeptide) Relcovaptan, Conivaptan (Non-peptide) Antagonists->V1AR Block AVP Binding

Caption: V1A receptor signaling and antagonist mechanism.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing V1A receptor radioligand Add radiolabeled ligand (e.g., [³H]-AVP) prep->radioligand competitor Add unlabeled antagonist (this compound or non-peptide) at varying concentrations radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound from free ligand via rapid filtration incubation->filtration measurement Measure radioactivity of bound ligand filtration->measurement analysis Analyze data to determine Ki or IC50 measurement->analysis

Caption: Workflow for V1A receptor radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for V1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the vasopressin V1A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1A receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds: this compound, Relcovaptan, Conivaptan.

  • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of binding buffer

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand ([³H]-AVP) at a final concentration close to its Kd.

    • 100 µL of cell membrane suspension (containing 20-40 µg of protein).

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 1 µM unlabeled AVP instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Calcium Mobilization

Objective: To determine the functional potency (IC50) of a test compound in antagonizing AVP-induced calcium mobilization in cells expressing the V1A receptor.

Materials:

  • A cell line stably expressing the human V1A receptor and a calcium indicator (e.g., Fluo-4 or aequorin) (e.g., CHO-K1 or HEK293 cells).

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Arginine Vasopressin (AVP) as the agonist.

  • Test compounds: this compound, Relcovaptan, Conivaptan.

  • Fluorescence plate reader with an injection system.

  • 96-well or 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating: Plate the V1A-expressing cells in the microplates and grow to confluence.

  • Dye Loading (for fluorescent dyes): Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Agonist Stimulation: Inject AVP at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

  • Post-stimulation Measurement: Immediately after AVP injection, continuously measure the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: The antagonist effect is measured as the inhibition of the AVP-induced calcium signal. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

References

Safety Operating Guide

Navigating the Safe Disposal of Endolide F in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

Before initiating any disposal process, it is essential to adhere to fundamental principles of laboratory safety. These include minimizing waste generation, properly segregating and labeling all waste containers, and storing chemical waste in designated satellite accumulation areas.[1][2] Hazardous chemicals should never be poured down the drain.[1]

Step-by-Step Disposal Protocol for Endolide F

The following procedure outlines the recommended steps for the safe disposal of this compound, assuming it is a non-hazardous solid or a solution that can be rendered non-hazardous.

  • Decontamination of Empty Containers : Any container that has held this compound should be considered contaminated. To be considered "empty" under federal regulations, all waste must be removed by standard practice, with no more than 2.5 cm of residue remaining.[3] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected and treated as hazardous waste.[3]

  • Preparation for Disposal :

    • Solid Waste : Unused or expired solid this compound should be collected in a designated, properly labeled hazardous waste container.

    • Liquid Waste : For liquid solutions containing this compound, consult your institution's guidelines. Non-halogenated and halogenated solvent wastes are often collected separately.[3]

  • Disposal as Household Trash (if applicable and permitted) : In some instances, and only if explicitly permitted by your institution and local regulations, non-hazardous chemical waste can be disposed of in the household trash. To do so, the drug should be removed from its original container and mixed with an undesirable substance like used coffee grounds, dirt, or cat litter to make it less appealing to children and pets.[4][5] The mixture should then be placed in a sealed container, such as a resealable bag, before being thrown in the trash.[4][5]

  • Institutional Hazardous Waste Program : For larger quantities or if the nature of this compound is unknown or hazardous, the primary method of disposal should be through your institution's hazardous waste management program.[1][6] This involves:

    • Packaging : Securely packaging the waste in a compatible container with a sealed lid.[2]

    • Labeling : Clearly labeling the container with the contents, including the full chemical name and any known hazards.

    • Collection : Arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Quantitative Data Summary

While no specific quantitative data for this compound was found, the following table summarizes general quantitative guidelines for laboratory chemical disposal.

ParameterGuidelineSource
Empty Container Residue ≤ 2.5 cm (1 inch)[3]
Small Quantity for Drain Disposal (if permissible) A few hundred grams or milliliters per day[7]
pH Range for Drain Disposal (if permissible) 5.5 - 10.5[7]

Experimental Workflow for Disposal

The logical flow of the disposal process is crucial for ensuring safety and compliance. The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available follow_sds Follow specific disposal instructions on SDS is_sds_available->follow_sds Yes no_sds No specific SDS available. Treat as general laboratory chemical waste. is_sds_available->no_sds No end End of Disposal Process follow_sds->end is_container_empty Is the container empty? no_sds->is_container_empty triple_rinse Triple rinse container. Collect rinsate as hazardous waste. is_container_empty->triple_rinse Yes is_waste_hazardous Is the waste known to be non-hazardous and permissible for trash disposal? is_container_empty->is_waste_hazardous No dispose_container Dispose of empty container per institutional policy. triple_rinse->dispose_container dispose_container->end prepare_for_trash Mix with undesirable substance (e.g., coffee grounds). Seal in a container. is_waste_hazardous->prepare_for_trash Yes collect_as_hazardous Collect in a labeled, sealed hazardous waste container. is_waste_hazardous->collect_as_hazardous No dispose_in_trash Dispose of in designated municipal trash. prepare_for_trash->dispose_in_trash dispose_in_trash->end institutional_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). collect_as_hazardous->institutional_pickup institutional_pickup->end

This compound Disposal Decision Workflow

By following these general guidelines and, most importantly, adhering to the specific protocols established by your institution, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.